molecular formula C25H34N2O5 B605358 Alvimopan monohydrate CAS No. 1383577-62-5

Alvimopan monohydrate

Cat. No.: B605358
CAS No.: 1383577-62-5
M. Wt: 442.5 g/mol
InChI Key: XSTFUWQLHMJPFG-NABRLNOVSA-N
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Description

Alvimopan monohydrate is a mu opioid receptor antagonist;  intended to treat constipation in patients taking opiates for pain.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFUWQLHMJPFG-NABRLNOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160641
Record name Alvimopan monohydrate
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Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-38-1, 1383577-62-5
Record name Alvimopan dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVIMOPAN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alvimopan Monohydrate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the management of postoperative ileus (POI) to accelerate gastrointestinal recovery following bowel resection surgery. Unlike traditional opioid antagonists, alvimopan's chemical properties restrict its ability to cross the blood-brain barrier, thereby allowing it to counteract the undesirable gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic action of alvimopan monohydrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism of Action: Competitive Antagonism at the Mu-Opioid Receptor

The primary mechanism of action of alvimopan is its high-affinity, competitive antagonism of the mu-opioid receptor (MOR) located in the gastrointestinal tract. Opioid analgesics, such as morphine, exert their constipating effects by binding to these peripheral MORs, which are G protein-coupled receptors (GPCRs). Activation of these receptors by opioid agonists leads to a cascade of intracellular events that ultimately inhibit gastrointestinal motility and secretion.

Alvimopan, by competitively binding to these same receptors, prevents their activation by opioid agonists.[1][2] This blockade restores normal gut function by preventing the downstream signaling that leads to delayed transit.

Signaling Pathway of Opioid Agonists and Alvimopan's Intervention

Opioid agonists binding to the mu-opioid receptor in the enteric nervous system initiate a signaling cascade through the associated inhibitory G protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels, in turn, affect ion channel activity and reduce the release of excitatory neurotransmitters, ultimately suppressing gut motility.

Alvimopan's role is to interrupt this pathway at its inception. By occupying the MOR binding site, it prevents the initial G protein activation by opioid agonists, thereby maintaining normal levels of adenylyl cyclase activity and downstream signaling required for coordinated peristalsis.

cluster_0 Presynaptic Neuron in Enteric Nervous System cluster_1 Intracellular Signaling opioid Opioid Agonist (e.g., Morphine) mor Mu-Opioid Receptor (GPCR) opioid->mor Binds & Activates alvimopan Alvimopan alvimopan->mor Competitively Binds & Blocks g_protein Gαi/o Protein (Inactive) mor->g_protein Activates g_protein_active Gαi/o Protein (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase g_protein_active->ac Inhibits camp ↓ cAMP ac->camp motility ↓ Gut Motility camp->motility

Caption: Alvimopan's competitive antagonism at the mu-opioid receptor.

Quantitative Data

The following tables summarize key quantitative parameters related to alvimopan's binding affinity, pharmacokinetics, and clinical efficacy.

Table 1: Opioid Receptor Binding Affinity of Alvimopan

Receptor SubtypeBinding Affinity (Ki)Reference
Mu (µ)0.77 nM[1]
Delta (δ)Lower affinity than mu[2]
Kappa (κ)Lower affinity than mu[2]

Table 2: Pharmacokinetic Properties of Alvimopan

ParameterValueReference
Bioavailability~6%[2]
Peak Plasma Time~2 hours[2]
Protein Binding80-90%[2]
Half-life10-17 hours[2]
MetabolismPrimarily by intestinal flora to an active metabolite[2]
EliminationPrimarily biliary secretion[2]

Table 3: Clinical Efficacy of Alvimopan in Postoperative Ileus (Bowel Resection)

EndpointAlvimopan (12 mg) vs. PlaceboReference
Time to GI Recovery (GI-3*)Accelerated by a mean of 22 hours[4]
Time to Hospital Discharge Order WrittenAccelerated by a mean of 20 hours[4]
Incidence of Nausea and VomitingReduced[4]

*GI-3 is a composite endpoint of the later of first toleration of solid food and first flatus or bowel movement.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of alvimopan are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of alvimopan for opioid receptors.

Objective: To quantify the competitive binding of alvimopan to mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of alvimopan in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of alvimopan or vehicle.

  • Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of alvimopan that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation upon receptor stimulation and the ability of an antagonist to block this activation.

Objective: To determine the effect of alvimopan on opioid agonist-induced G protein activation.

Materials:

  • Cell membranes expressing the mu-opioid receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • A mu-opioid agonist (e.g., DAMGO)

  • This compound

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of alvimopan and a fixed concentration of the opioid agonist.

  • In a 96-well plate, add the cell membranes, GDP, the opioid agonist, and varying concentrations of alvimopan or vehicle.

  • Pre-incubate the plate.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity.

  • Analyze the data to determine the ability of alvimopan to inhibit agonist-stimulated [³⁵S]GTPγS binding.

start Start prep_membranes Prepare Cell Membranes (Expressing MOR) start->prep_membranes add_reagents Add Membranes, Agonist, & Alvimopan to Plate prep_membranes->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_gtp Add [³⁵S]GTPγS pre_incubate->add_gtp incubate Incubate add_gtp->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Fluid dry->add_scint count Quantify Radioactivity add_scint->count analyze Data Analysis count->analyze end End analyze->end

References

Alvimopan Monohydrate: A Technical Guide to its High Selectivity for the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) characterized by its high affinity and selectivity for the mu-opioid receptor. This attribute is central to its clinical efficacy in managing opioid-induced gastrointestinal dysfunction without compromising centrally mediated analgesia. This technical guide provides an in-depth analysis of Alvimopan's receptor selectivity, detailing the quantitative binding affinities and functional activities. Furthermore, it outlines the key experimental protocols utilized to elucidate these parameters and presents visual representations of the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding and Functional Activity

Alvimopan's pharmacological profile is distinguished by its potent and selective antagonism of the mu-opioid receptor. The binding affinity, represented by the inhibition constant (Ki), and its functional activity as an antagonist have been quantified through various in vitro assays.

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of Alvimopan for the human mu (µ), delta (δ), and kappa (κ) opioid receptors. The data consistently demonstrates a significantly higher affinity for the mu-opioid receptor compared to the delta and kappa subtypes.

LigandReceptorBinding Affinity (Ki)Reference(s)
Alvimopan Mu (µ)-Opioid 0.77 nmol/L [1]
AlvimopanDelta (δ)-Opioid4.4 nmol/L[1]
AlvimopanKappa (κ)-Opioid40 nmol/L[1]
Naloxone (for comparison)Mu (µ)-Opioid3.7 nmol/L[1]

This table summarizes the binding affinities of Alvimopan for the three main classes of opioid receptors. A lower Ki value indicates a higher binding affinity.

Functional Antagonist Activity

Functional assays confirm that Alvimopan acts as a pure antagonist at the mu-opioid receptor, exhibiting no intrinsic agonist activity. Its potency as an antagonist is typically determined by its ability to inhibit the effects of a known mu-opioid agonist.

Assay TypeParameterValueNotes
GTPγS Binding Assay IC50 Data not specifiedMeasures the ability of Alvimopan to inhibit agonist-stimulated G-protein activation.
cAMP Inhibition Assay IC50 Data not specifiedMeasures the ability of Alvimopan to block agonist-induced inhibition of adenylyl cyclase.

This table outlines the functional antagonist activity of Alvimopan. IC50 values represent the concentration of Alvimopan required to inhibit 50% of the maximal response induced by a mu-opioid agonist.

Experimental Protocols

The characterization of Alvimopan's selectivity for the mu-opioid receptor relies on well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of Alvimopan by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Objective: To determine the inhibition constant (Ki) of Alvimopan for the mu-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

  • Radiolabeled opioid antagonist (e.g., [³H]-diprenorphine).

  • Unlabeled Alvimopan monohydrate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of the radiolabeled ligand (e.g., 1.5 nM [³H]-diprenorphine) and varying concentrations of unlabeled Alvimopan.

  • Total and Non-specific Binding: To determine total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., 10 µM naloxone).

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Alvimopan concentration. The IC50 value (the concentration of Alvimopan that inhibits 50% of the specific binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the ability of Alvimopan to antagonize agonist-induced G-protein activation at the mu-opioid receptor.

Objective: To determine the functional antagonist potency (IC50) of Alvimopan.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Guanosine diphosphate (B83284) (GDP).

  • Mu-opioid receptor agonist (e.g., DAMGO).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Unlabeled GTPγS (for non-specific binding).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of Alvimopan for a defined period (e.g., 15-30 minutes) at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the mu-opioid agonist (e.g., DAMGO at its EC80 concentration) to stimulate G-protein activation.

  • [³⁵S]GTPγS Binding: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) and GDP (final concentration 10-100 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding. Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the Alvimopan concentration to determine the IC50 value.

Forskolin-Stimulated cAMP Inhibition Assay

This assay assesses the ability of Alvimopan to block the agonist-mediated inhibition of adenylyl cyclase, a downstream effector of the mu-opioid receptor signaling pathway.

Objective: To determine the functional antagonist potency (IC50) of Alvimopan in a cell-based assay.

Materials:

  • Whole cells expressing the human mu-opioid receptor (e.g., HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Mu-opioid receptor agonist (e.g., DAMGO).

  • Unlabeled this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of Alvimopan for a specified time.

  • Agonist and Forskolin Treatment: Add a fixed concentration of the mu-opioid agonist followed by a fixed concentration of forsklin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP production against the logarithm of the Alvimopan concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of Alvimopan's mechanism of action and its characterization.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Alvimopan, as an antagonist, blocks the initiation of this signaling cascade by an agonist.

mu_opioid_signaling cluster_membrane Plasma Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Alvimopan Alvimopan (Antagonist) Alvimopan->MOR Competitively Blocks Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds and Activates ATP ATP ATP->AC Cellular_Response Decreased Cellular Response cAMP->Cellular_Response

Caption: Mu-Opioid Receptor Signaling Pathway and the Antagonistic Action of Alvimopan.

Experimental Workflow: Radioligand Competitive Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of Alvimopan using a competitive radioligand binding assay.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - MOR Membranes - [3H]-Ligand - Alvimopan dilutions start->prepare_reagents incubation Incubate: Membranes + [3H]-Ligand + Alvimopan prepare_reagents->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Workflow of a Radioligand Competitive Binding Assay.

Experimental Workflow: [³⁵S]GTPγS Functional Binding Assay

This diagram outlines the process for assessing the functional antagonist activity of Alvimopan through a [³⁵S]GTPγS binding assay.

gtp_gamma_s_workflow start Start prepare Prepare: - MOR Membranes - Alvimopan dilutions - Agonist (e.g., DAMGO) start->prepare pre_incubation Pre-incubate Membranes with Alvimopan prepare->pre_incubation stimulation Stimulate with Agonist pre_incubation->stimulation gtp_binding Add [35S]GTPγS and GDP and Incubate stimulation->gtp_binding filtration Filtration gtp_binding->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity washing->quantification analysis Data Analysis: Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow of a [³⁵S]GTPγS Functional Binding Assay.

Conclusion

The comprehensive data from in vitro binding and functional assays unequivocally establish this compound as a potent and highly selective antagonist of the mu-opioid receptor. Its significantly greater affinity for the mu-opioid receptor over the delta and kappa subtypes underpins its targeted peripheral action, making it a valuable therapeutic agent for mitigating the gastrointestinal side effects of opioid analgesics without compromising their central analgesic efficacy. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.

References

Alvimopan Monohydrate Pharmacokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects. Its monohydrate form is the active pharmaceutical ingredient. Understanding the pharmacokinetic profile of alvimopan and its primary metabolite, ADL 08-0011, in preclinical animal models is crucial for predicting its behavior in humans and for establishing safe and effective dosing regimens. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and metabolic pathways of alvimopan monohydrate in key animal models.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of a drug is defined by its absorption, distribution, metabolism, and excretion (ADME). Key parameters used to quantify these processes include the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Data Presentation

The following tables summarize the key pharmacokinetic parameters of alvimopan and its active metabolite, ADL 08-0011, in rats and dogs following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Rats

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Oral Bioavailability (%)
Alvimopan OralData not availableData not availableData not availableData not availableData not availableLow
IntravenousData not availableData not availableData not availableData not availableData not availableN/A
ADL 08-0011 OralData not availableData not availableData not availableData not availableData not available53.3[1]
IntravenousData not availableData not availableData not availableData not availableData not availableN/A

Table 2: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Dogs

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Oral Bioavailability (%)
Alvimopan OralData not availableData not availableData not availableData not availableData not availableLow (Systemic absorption ranges from 0.03% in dogs)[2]
IntravenousData not availableData not availableData not availableData not availableData not availableN/A
ADL 08-0011 OralData not availableData not availableData not availableData not availableData not available80.1[1]
IntravenousData not availableData not availableData not availableData not availableData not availableN/A

Note: Specific quantitative data for Cmax, Tmax, AUC, and t½ for alvimopan and its metabolite in rats and dogs from single definitive sources are limited in the public domain. The provided oral bioavailability data for ADL 08-0011 is a key finding from the available literature.

Metabolism and Signaling Pathway

Alvimopan undergoes minimal systemic metabolism and is not a substrate for cytochrome P450 enzymes.[1] The primary metabolic transformation occurs in the gastrointestinal tract. Gut microflora hydrolyze the amide bond of unabsorbed alvimopan to form its active metabolite, ADL 08-0011.[1][3] This metabolite is also a potent mu-opioid receptor antagonist.[3]

Alvimopan_Metabolism Alvimopan Alvimopan (Oral Administration) GI_Tract Gastrointestinal Tract Alvimopan->GI_Tract Unabsorbed_Alvimopan Unabsorbed Alvimopan GI_Tract->Unabsorbed_Alvimopan Low Absorption Gut_Microflora Gut Microflora Unabsorbed_Alvimopan->Gut_Microflora Peripheral_Mu_Opioid_Receptors Peripheral Mu-Opioid Receptors Unabsorbed_Alvimopan->Peripheral_Mu_Opioid_Receptors Local Antagonism ADL_08_0011 ADL 08-0011 (Active Metabolite) Gut_Microflora->ADL_08_0011 Amide Hydrolysis Systemic_Circulation Systemic Circulation ADL_08_0011->Systemic_Circulation Higher Bioavailability Systemic_Circulation->Peripheral_Mu_Opioid_Receptors Antagonism

Caption: Metabolic pathway of alvimopan in the gastrointestinal tract.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for in-vivo animal studies of alvimopan.

Animal Models

Sprague-Dawley rats and Beagle dogs are commonly used animal models for pharmacokinetic studies. Animals are typically housed in controlled environments with standard diet and water ad libitum.[4]

Drug Administration
  • Oral (PO) Administration (Rats): Oral administration is typically performed via gavage.

    • Preparation: this compound is suspended in a suitable vehicle, such as water.[4]

    • Dosing: A specific volume of the drug suspension, calculated based on the animal's body weight (typically in mg/kg), is drawn into a syringe fitted with a gavage needle.[5][6][7][8]

    • Procedure: The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the dose directly into the stomach.[5][6][7][8]

  • Intravenous (IV) Administration (Dogs): Intravenous administration is used to determine the drug's pharmacokinetic profile without the influence of absorption.

    • Catheterization: A catheter is aseptically placed in a suitable vein, such as the cephalic or saphenous vein.[9]

    • Dosing: The calculated dose of alvimopan solution is administered as a bolus injection or a controlled infusion.[10]

    • Flushing: The catheter is flushed with sterile saline to ensure the entire dose is delivered.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein in rats, cephalic or saphenous vein in dogs).[11][12] The samples are processed to obtain plasma, which is then stored frozen until analysis.[11][12]

  • Bioanalytical Method (LC-MS/MS): The concentrations of alvimopan and ADL 08-0011 in plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

    • Sample Preparation: Plasma samples undergo a protein precipitation step, typically with acetonitrile, followed by centrifugation. The supernatant is then extracted and reconstituted in a suitable solvent.

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate alvimopan and its metabolite from endogenous plasma components.

    • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. Specific precursor-to-product ion transitions are monitored for alvimopan and ADL 08-0011 to ensure selectivity and sensitivity.

Experimental_Workflow cluster_Dosing Drug Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_PK_Analysis Pharmacokinetic Analysis Oral_Admin Oral Gavage (Rat) Blood_Collection Serial Blood Sampling Oral_Admin->Blood_Collection IV_Admin Intravenous Injection (Dog) IV_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation & Extraction Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Parameters Calculation of Cmax, Tmax, AUC, t½ LC_MS_MS->PK_Parameters

References

Alvimopan Hydrates: A Deep Dive into Monohydrate and Dihydrate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the physicochemical properties of Alvimopan monohydrate and Alvimopan dihydrate, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the distinct characteristics of these two hydrated forms, supported by comparative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Alvimopan and its Hydrated Forms

Alvimopan is a peripherally acting mu-opioid receptor antagonist utilized to accelerate the recovery of gastrointestinal function following certain types of surgery. The active pharmaceutical ingredient can exist in different solid-state forms, including anhydrous, monohydrate, and dihydrate forms. The degree of hydration can significantly influence the physicochemical properties of the compound, such as solubility, stability, and bioavailability. This guide focuses on a detailed comparison of the monohydrate and dihydrate forms of Alvimopan.

Physicochemical Properties

The monohydrate and dihydrate forms of Alvimopan exhibit distinct physicochemical properties. A summary of these properties is presented in the tables below.

Table 1: General and Chemical Properties

PropertyThis compoundAlvimopan Dihydrate
CAS Number 1383577-62-5[1]170098-38-1[2][3]
Molecular Formula C25H34N2O5C25H36N2O6[2][3]
Molecular Weight 442.55 g/mol [1]460.57 g/mol [2]
Appearance PowderWhite to light beige powder[4]

Table 2: Physical and Pharmacokinetic Properties

PropertyThis compoundAlvimopan Dihydrate
Melting Point No data available210-213 °C
Solubility 10 mM in DMSO[1]<0.1 mg/mL in water (pH 3.0-9.0), 1-5 mg/mL (pH 1.2), 10-25 mg/mL (0.1 N NaOH)[4]
Specific Optical Rotation No data available+51.8° (c=1.0 in DMSO)
Stability No specific data availableThe dihydrate form is suggested to have enhanced stability and reduced hygroscopicity compared to the anhydrous form.[5]
Bioavailability No specific data availableLow oral bioavailability (<7%)

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of different hydrate (B1144303) forms. Below are generalized protocols for key analytical techniques.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for distinguishing between different crystalline forms.

  • Objective: To obtain the diffraction pattern of Alvimopan hydrates to identify and differentiate the crystalline phases.

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • Analysis: The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the specific hydrate form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.

  • Objective: To determine the melting point and enthalpy of fusion for the Alvimopan hydrates.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

  • Method: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. An empty sealed pan is used as a reference.

  • Analysis: The thermogram will show endothermic peaks corresponding to dehydration and melting events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Objective: To determine the water content of the Alvimopan hydrates.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the sample is placed in a ceramic or platinum pan.

  • Method: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Analysis: The TGA curve will show a weight loss step corresponding to the loss of water molecules. The percentage of weight loss can be used to confirm the hydration state.

Mechanism of Action and Signaling Pathway

Alvimopan functions as a peripherally acting mu-opioid receptor antagonist.[6] It selectively blocks the binding of opioids to the mu-opioid receptors in the gastrointestinal tract. This antagonism reverses the undesirable effects of opioids on gut motility and secretion without affecting the central analgesic effects.[6]

The signaling pathway of a mu-opioid receptor agonist, which Alvimopan antagonizes, is depicted below.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR G_Protein Gi/Go Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to Alvimopan Alvimopan (Antagonist) Alvimopan->MOR blocks

Caption: Mu-Opioid Receptor Signaling Pathway Antagonized by Alvimopan.

Conclusion

References

Alvimopan Monohydrate: A Deep Dive into its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to mitigate the gastrointestinal side effects of opioids, particularly postoperative ileus (POI), without compromising their central analgesic effects. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of alvimopan monohydrate, with a focus on key experimental data and clinical trial design.

Discovery and Synthesis

Alvimopan was first synthesized as a peripherally selective µ-receptor antagonist. It is a synthetic compound with a molecular mass of 461 kDa and a zwitterionic structure, which, along with its high molecular weight, limits its gastrointestinal and intracellular penetration. The synthesis of alvimopan is a 12-step process starting from 1,3-dimethyl-4-piperidone, with a yield of 6.2%. A key reaction in this synthesis is the cis-thermal elimination of a carbonate from an alkaloid at 190°C. The primary intermediate formed is (3R-4R)-3-(3,4-dimethyl-4-piperidinyl)phenol. The size of the nitrogen substitution in the molecule is crucial for increasing its µ-receptor antagonist activity while restricting its ability to cross the blood-brain barrier. Several synthetic routes for alvimopan have been published in the scientific and patent literature.

Mechanism of Action

Alvimopan functions as a competitive antagonist at the μ-opioid receptors in the gastrointestinal tract. Activation of these receptors by endogenous or exogenous opioids leads to a reduction in gastrointestinal motility. Alvimopan blocks this effect, thereby promoting the return of normal bowel function. Its peripheral selectivity is attributed to its efflux by P-glycoprotein, which prevents it from crossing the blood-brain barrier and interfering with the central analgesic effects of opioids.

Signaling Pathway of Opioid-Induced Gastrointestinal Dysfunction and Alvimopan's Intervention

cluster_0 Opioid Agonist Action cluster_1 Alvimopan's Antagonistic Action Opioid Opioid Agonist (e.g., Morphine) MuReceptor Mu-Opioid Receptor (in GI tract) Opioid->MuReceptor Blocked_Receptor Blocked Mu-Opioid Receptor Opioid->Blocked_Receptor binding blocked G_Protein Gi/Go Protein MuReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channels ↓ Ca2+ influx (Voltage-gated Ca2+ channels) G_Protein->Ca_Channels inhibits K_Channels ↑ K+ efflux (GIRK channels) G_Protein->K_Channels activates cAMP ↓ cAMP AC->cAMP Reduced_Excitability ↓ Neuronal Excitability cAMP->Reduced_Excitability Ca_Channels->Reduced_Excitability Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Hyperpolarization->Reduced_Excitability Reduced_Motility ↓ GI Motility (Postoperative Ileus) Reduced_Excitability->Reduced_Motility Alvimopan Alvimopan Alvimopan->Blocked_Receptor competitively binds Normal_Motility Restoration of GI Motility Blocked_Receptor->Normal_Motility

Caption: Signaling pathway of μ-opioid receptor activation and alvimopan's competitive antagonism.

Pharmacokinetics and Pharmacodynamics

Alvimopan exhibits low oral bioavailability, estimated to be less than 7%.[1][2] Its high affinity for peripheral mu-receptors leads to slower absorption that is dependent on its dissociation from the receptor.[1] Once in systemic circulation, it is 80% to 90% bound to plasma proteins.[1] Alvimopan is primarily metabolized by the intestinal flora into an active metabolite, ADL-08-0011, although this metabolite does not have a clinically significant contribution to the drug's effects.[1][] The drug undergoes no significant hepatic metabolism.[4] Elimination is mainly through biliary secretion, with subsequent conversion by gut bacteria, and excretion in the feces and urine.[5][6]

ParameterValueReference
Binding Affinity (Ki) 0.2 ng/mL[1][2][4]
Oral Bioavailability < 7%[1][2]
Protein Binding 80% - 90%[1]
Half-life 10 - 17 hours[5]
Metabolite Half-life 10 - 18 hours[5]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Alvimopan

Clinical Development

The clinical development of alvimopan focused on its efficacy and safety in the management of postoperative ileus. This involved a series of Phase II and Phase III clinical trials.

Key Clinical Trials

A pooled analysis of Phase III trials in patients undergoing bowel resection demonstrated that alvimopan significantly accelerated the recovery of gastrointestinal function.[7]

Trial Identifier/PublicationPatient PopulationDosing RegimenPrimary EndpointKey Outcomes
Phase III Pooled Analysis (Bowel Resection) Bowel Resection (n=1212)6 mg or 12 mg vs. PlaceboTime to recovery of GI function (GI-3)Hazard Ratio for GI-3 recovery: 1.28 (6 mg), 1.38 (12 mg); p ≤ 0.001 for both.[7]
Delaney et al., 2005 Partial colectomy or hysterectomy (n=451)6 mg or 12 mg vs. PlaceboTime to return of GI functionMean time to GI recovery reduced with 6 mg (HR=1.45, p=0.003) and 12 mg (HR=1.28, p=0.059).[8]
Wolff et al., 2004 Major abdominal surgery (n=469)6 mg or 12 mg vs. PlaceboTime to recovery of GI functionTime to recovery accelerated for 6 mg (HR=1.28, p<0.05) and 12 mg (HR=1.54, p<0.001).[9]

Table 2: Summary of Key Alvimopan Clinical Trials for Postoperative Ileus

Experimental Protocol: Representative Phase III Trial for Postoperative Ileus

A typical Phase III, multicenter, randomized, double-blind, placebo-controlled trial for alvimopan in postoperative ileus followed this general protocol:

  • Patient Selection:

    • Inclusion Criteria: Adult patients scheduled for partial large or small bowel resection with primary anastomosis.

    • Exclusion Criteria: Patients who had taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to surgery, patients with severe hepatic or end-stage renal disease, and those with complete gastrointestinal obstruction.[5]

  • Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive alvimopan 6 mg, alvimopan 12 mg, or a matching placebo. Both patients and investigators were blinded to the treatment assignment.

  • Dosing Regimen: The first dose was administered orally 30 minutes to 5 hours before surgery. Subsequent doses were given twice daily from the first postoperative day until hospital discharge, for a maximum of 7 days or 15 doses.[6][10]

  • Efficacy Endpoints:

    • Primary Endpoint: Time to recovery of gastrointestinal function, often a composite measure of the later of two events: time to first toleration of solid food and time to first flatus or bowel movement (GI-3).[11]

    • Secondary Endpoints: Time to hospital discharge order written, time to recovery based on tolerating solid food and first bowel movement (GI-2), and incidence of postoperative ileus-related morbidities.[8][11]

  • Safety and Tolerability Assessment: Adverse events were monitored throughout the study.

Experimental Workflow for a Phase III Alvimopan Clinical Trial

Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Start->Randomization Arm_A Alvimopan 6 mg Randomization->Arm_A Arm_B Alvimopan 12 mg Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Dosing Pre-op Dose (30 min - 5 hr before surgery) Post-op Dosing (BID for up to 7 days) Arm_A->Dosing Arm_B->Dosing Arm_C->Dosing Follow_up Daily Assessment (GI function, Adverse Events) Dosing->Follow_up Endpoint Primary & Secondary Endpoint Analysis (Time to GI Recovery, Time to Discharge Order) Follow_up->Endpoint Conclusion Evaluation of Efficacy and Safety Endpoint->Conclusion

Caption: Workflow of a typical Phase III clinical trial for alvimopan in postoperative ileus.

Regulatory History and Approval

The regulatory journey of alvimopan in the United States involved a thorough review process by the Food and Drug Administration (FDA).

  • June 2004: A New Drug Application (NDA) for alvimopan was submitted for the management of POI.[12]

  • July 2005: The FDA issued an "approvable" letter, indicating that while the drug was not yet approved, it could be with the submission of additional data.[13] The agency cited "insufficient proof of efficacy" and recommended at least one more adequate and well-controlled study.[12]

  • May 2006: A Complete Response to the Approvable Letter was submitted to the FDA.[12]

  • January 2008: The FDA's Gastrointestinal Drugs Advisory Committee met and concluded that the overall benefits of alvimopan outweighed the potential risks for short-term, in-hospital use.[12]

  • May 2008: Alvimopan (trade name Entereg) was approved by the FDA to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis.[4][13][14]

  • October 2013: The FDA approved a supplemental NDA, expanding the indication for alvimopan to accelerate GI recovery following any surgery that includes a partial bowel resection with primary anastomosis.[15]

Due to a potential risk of myocardial infarction with long-term use observed in a separate study of patients with chronic pain, alvimopan is available only for short-term use (a maximum of 15 doses) in hospitalized patients through a Risk Evaluation and Mitigation Strategy (REMS) program.[15][16]

Logical Relationship of Alvimopan's Development and Approval Milestones

Discovery Discovery & Preclinical Studies PhaseII Phase II Clinical Trials Discovery->PhaseII PhaseIII Phase III Clinical Trials PhaseII->PhaseIII NDA_Submission Initial NDA Submission (2004) PhaseIII->NDA_Submission Approvable_Letter FDA 'Approvable' Letter (2005) NDA_Submission->Approvable_Letter Additional_Trial Additional Phase III Trial Approvable_Letter->Additional_Trial Complete_Response Complete Response Submission (2006) Additional_Trial->Complete_Response Advisory_Committee Positive FDA Advisory Committee (2008) Complete_Response->Advisory_Committee FDA_Approval FDA Approval with REMS (2008) Advisory_Committee->FDA_Approval Expanded_Indication Expanded Indication Approval (2013) FDA_Approval->Expanded_Indication

Caption: Key milestones in the development and regulatory approval of alvimopan.

Conclusion

Alvimopan represents a significant advancement in the management of postoperative ileus, a common and burdensome complication of major abdominal surgery. Its development as a peripherally acting mu-opioid receptor antagonist is a prime example of targeted drug design to address a specific, unmet clinical need. The extensive clinical trial program established its efficacy in accelerating gastrointestinal recovery without compromising opioid-based analgesia, leading to its approval with a risk management program to ensure its safe use. For researchers and drug development professionals, the story of alvimopan offers valuable insights into the challenges and successes of bringing a novel therapeutic agent from the laboratory to the clinic.

References

The Role of Alvimopan Monohydrate in Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan (B130648) monohydrate is a peripherally acting mu (µ)-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of alvimopan in the management of opioid-induced bowel dysfunction, with a primary focus on postoperative ileus (POI). Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of its pharmacological profile and clinical utility.

Introduction

Opioid analgesics are a cornerstone of pain management, particularly in the postoperative setting. However, their utility is often limited by significant adverse effects on the gastrointestinal (GI) system. Opioids interact with mu (µ)-opioid receptors in the enteric nervous system, leading to decreased GI motility, which can manifest as constipation and, in surgical patients, postoperative ileus (POI).[1][2][3] POI is characterized by a temporary cessation of coordinated bowel motility, resulting in delayed recovery, prolonged hospital stays, and increased healthcare costs.[4][5][6]

Alvimopan is a selective antagonist of the µ-opioid receptor with a chemical structure that restricts its ability to cross the blood-brain barrier.[7][] This peripheral restriction allows it to counteract the effects of opioids in the gut without interfering with centrally mediated analgesia.[7][][9] In 2008, the U.S. Food and Drug Administration (FDA) approved alvimopan (Entereg®) to accelerate the time to upper and lower GI recovery following partial large or small bowel resection with primary anastomosis.[7][10][11][12]

Mechanism of Action

Alvimopan functions as a competitive antagonist at the µ-opioid receptor.[7][13] Its high affinity for this receptor in the GI tract displaces opioid agonists, thereby reversing their inhibitory effects on gut motility and secretion.[7][] The binding of opioid agonists to enteric µ-receptors normally leads to a decrease in acetylcholine (B1216132) release from myenteric plexus neurons, resulting in reduced peristalsis. By blocking this interaction, alvimopan helps to restore normal propulsive activity in the gut.

Signaling Pathway of Opioid-Induced GI Hypomotility and Alvimopan's Intervention

cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell Opioid Opioid Agonist (e.g., Morphine) MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds Alvimopan Alvimopan Alvimopan->MuReceptor Blocks G_protein Gi/o Protein Activation MuReceptor->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel cAMP Decreased cAMP AC->cAMP ACh_release Decreased Acetylcholine (ACh) Release cAMP->ACh_release Ca_channel->ACh_release K_channel->ACh_release Contraction Decreased GI Motility (Constipation/Ileus) ACh_release->Contraction

Alvimopan's antagonism at the mu-opioid receptor.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for alvimopan and its active metabolite.

Table 1: Receptor Binding Affinity and Potency
CompoundReceptorBinding Affinity (Ki)Functional Antagonism (pA2)Reference
Alvimopanµ-opioid0.4 nM (0.2 ng/mL)9.6 (vs. endomorphin-1)[14][15][16]
κ-opioid100 nM8.4 (vs. U69593)[15][17]
δ-opioid12 nM-[17]
ADL 08-0011 (metabolite)µ-opioid0.25 nM9.4 (vs. endomorphin-1)[15][18]
κ-opioid32 nM7.2 (vs. U69593)[15][18]
δ-opioid16 nM-[15][18]
Methylnaltrexoneµ-opioid~100 nM (pKi 8.0)7.6 (vs. endomorphin-1)[15]
Naloxoneµ-opioid3.7 nM-[19]
Table 2: Pharmacokinetic Properties of Alvimopan
ParameterValueReference
Oral Bioavailability~6% (range 1-19%)[7][][14][20]
Time to Peak Plasma Concentration (Tmax)~2 hours[7]
Protein Binding80% (Alvimopan), 94% (Metabolite)[20]
Half-life (t1/2)10-18 hours (Alvimopan and Metabolite)[7][20]
MetabolismPrimarily by intestinal flora to active metabolite ADL 08-0011[7][][20]
EliminationPrimarily biliary secretion and feces[7][20]
Table 3: Clinical Efficacy in Postoperative Ileus (Bowel Resection)
Study EndpointAlvimopan 12 mgPlaceboHazard Ratio (95% CI) / p-valueReference
Time to GI Recovery (GI-3)
Median TimeAccelerated by 10.7 to 26.1 hours--[7]
Phase III Trial (n=469)Accelerated by 22 hours-HR = 1.54; p < 0.001[21]
Time to Hospital Discharge Order Written
Mean TimeReduced by 13 to 21 hours--[7]
Phase III Trial (n=469)Reduced by 20 hours-HR = 1.42; p = 0.003[21]
Systematic Review (10 studies, n=18,822)
GI-3 Recovery TimeReduced by 13.5 hours-HR = 1.58; p = 0.02[5]
Hospital Stay DurationReduced by 6.2 hours-HR = 1.46; p = 0.018[5]

GI-3: Composite endpoint of toleration of solid food and first bowel movement.

Table 4: Clinical Efficacy in Opioid-Induced Bowel Dysfunction
Study EndpointAlvimopan 1 mgAlvimopan 0.5 mgPlacebop-valueReference
Bowel Movement within 8h (21-day avg) 54% of patients43% of patients29% of patientsp < 0.001 (both vs placebo)[7][9]
Median Time to First Bowel Movement 3 hours7 hours21 hoursp < 0.001 (1mg vs placebo)[7][9]
Increase in Spontaneous Bowel Movements/week (6-week study) +2.52 (twice daily)+1.71 (twice daily)-p < 0.001 (both vs placebo)[7][22]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of alvimopan for opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) recombinantly expressing the human µ, δ, or κ opioid receptor.

  • Radioligand Binding: A radiolabeled ligand with known affinity for the target receptor (e.g., [³H]diprenorphine for µ-receptors) is incubated with the cell membranes.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (alvimopan).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity (agonist, antagonist, inverse agonist) of alvimopan at G-protein coupled opioid receptors.

Methodology:

  • Membrane Preparation: As described in the receptor binding assay.

  • Assay Buffer: Membranes are incubated in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Compound Incubation: The membranes are incubated with a known opioid agonist (e.g., DAMGO for µ-receptors) in the presence or absence of varying concentrations of alvimopan.

  • Stimulation: Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Counting: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound using filtration. Radioactivity is quantified by scintillation counting.

  • Data Analysis: Antagonist activity is determined by the ability of alvimopan to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The IC50 is calculated, from which the antagonist constant (Kb) can be derived. Studies have shown alvimopan has negative intrinsic activity, consistent with inverse agonism.[15]

In Vivo Gastrointestinal Transit Measurement (Rodent Model)

Objective: To measure the effect of alvimopan on gastrointestinal transit time in an animal model.

Methodology:

  • Animal Model: Small rodents like mice or rats are commonly used.[23][24]

  • Induction of Hypomotility (Optional): To model opioid-induced effects, animals can be pre-treated with an opioid agonist like morphine or loperamide.[17][24]

  • Drug Administration: Alvimopan or placebo is administered orally at specified doses and times relative to the opioid and/or the transit marker.

  • Marker Administration: A non-absorbable marker is administered orally. Common markers include:

    • Charcoal Meal: A suspension of charcoal in a vehicle like gum acacia.[23]

    • Radiopaque Markers: Barium-impregnated spheres or barium sulfate (B86663) suspension, visualized using fluoroscopy or X-ray.[23]

    • Radioisotopes: Such as ⁵¹Cr-labeled sodium chromate, tracked by gamma scintigraphy.[25][26]

  • Measurement:

    • Charcoal Meal: After a set time, animals are euthanized, the small intestine is excised, and the distance traveled by the charcoal front is measured as a percentage of the total length of the small intestine.[24]

    • Radiopaque/Scintigraphic Methods: The position of the marker is tracked non-invasively over time to determine gastric emptying, small bowel transit, and colonic transit times.[23][25]

  • Data Analysis: Transit times or distances are compared between treatment groups (placebo, opioid, opioid + alvimopan) using appropriate statistical tests.

Typical Experimental Workflow for a Clinical Trial in Postoperative Ileus

cluster_preop Pre-Operative Phase cluster_op Intra-Operative Phase cluster_postop Post-Operative Phase Screening Patient Screening (Bowel Resection Surgery) Consent Informed Consent Screening->Consent Randomization Randomization (1:1:1) Consent->Randomization Dose1 Administer First Dose (Alvimopan 6mg, 12mg, or Placebo) 30 min to 5h before surgery Randomization->Dose1 Surgery Partial Bowel Resection with Primary Anastomosis Dose1->Surgery Dose2 Administer Study Drug BID (Starting Post-op Day 1) Surgery->Dose2 Assessment Daily Assessment for GI Recovery Dose2->Assessment Analgesia Standardized Opioid Analgesia (e.g., PCA) Analgesia->Assessment Concomitant Endpoint Record Primary Endpoint: Time to GI-3 (First Flatus/BM + Toleration of Solid Food) Assessment->Endpoint Discharge Record Secondary Endpoint: Time to Hospital Discharge Order Written Assessment->Discharge Stop Stop Drug at Discharge or Max 15 Doses Endpoint->Stop Discharge->Stop

Workflow of a Phase III clinical trial for alvimopan in POI.

Safety and Tolerability

In short-term use for POI (up to 7 days or 15 doses), alvimopan is generally well-tolerated, with an adverse event profile similar to placebo.[1][4] Commonly reported adverse events include constipation, flatulence, dyspepsia, and hypokalemia.[7] Importantly, at the approved doses for POI, alvimopan does not reverse the central analgesic effects of opioids.[7][27][28]

Due to concerns about a potential increased risk of myocardial infarction observed in a long-term study in patients with opioid-induced bowel dysfunction, alvimopan is approved with a Risk Evaluation and Mitigation Strategy (REMS).[11][12] This restricts its use to short-term, in-hospital settings for registered institutions under the E.A.S.E. (Entereg Access Support and Education) program.[7][10][12] Alvimopan is contraindicated in patients who have received therapeutic doses of opioids for more than seven consecutive days immediately prior to its initiation.[7][11]

Conclusion

Alvimopan monohydrate represents a targeted therapeutic approach to managing opioid-induced gastrointestinal dysfunction. Its peripheral µ-opioid receptor antagonism effectively accelerates the recovery of GI function in patients undergoing bowel resection surgery without compromising necessary postoperative pain management. The extensive preclinical and clinical data demonstrate a well-defined mechanism of action and a consistent efficacy profile for its approved indication. For drug development professionals, alvimopan serves as a successful example of a peripherally restricted agent designed to mitigate the undesirable side effects of a centrally acting drug class. Future research may continue to explore its utility in other surgical populations and further delineate the role of peripheral opioid antagonism in gastrointestinal physiology.

References

Methodological & Application

Alvimopan Monohydrate: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor (MOR) antagonist.[1][2][3][4] Its primary clinical application is to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2][3][4][5] Unlike traditional opioid antagonists, alvimopan's pharmacokinetic properties limit its ability to cross the blood-brain barrier, thereby reversing the peripheral side effects of opioids, such as constipation, without compromising their central analgesic effects.[6][7] This document provides detailed in vitro assay protocols to characterize the pharmacological properties of alvimopan monohydrate, including its binding affinity and functional antagonism at opioid receptors.

Mechanism of Action

Alvimopan selectively binds to the mu-opioid receptor in the gastrointestinal tract, competitively inhibiting the binding of opioid agonists. This blockade of the mu-opioid receptor prevents the downstream signaling cascade that leads to decreased gastrointestinal motility. The diagram below illustrates the signaling pathway of the mu-opioid receptor and the antagonistic action of alvimopan.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates Alvimopan Alvimopan Alvimopan->MOR Blocks ATP ATP ATP->AC Cellular_Response Decreased GI Motility cAMP->Cellular_Response Leads to

Figure 1: Mu-Opioid Receptor Signaling and Alvimopan's Antagonism.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for alvimopan and its active metabolite, ADL 08-0011.

Table 1: Opioid Receptor Binding Affinities (pKi) [8]

CompoundHuman mu-OpioidHuman delta-OpioidGuinea Pig kappa-Opioid
Alvimopan9.6--
ADL 08-00119.6--
Methylnaltrexone8.0--

Table 2: Opioid Receptor Binding Affinities (Ki, nmol/l) [6]

Compoundmu-Opioiddelta-Opioidkappa-Opioid
Alvimopan0.774.440
Naloxone3.7--

Table 3: Functional Antagonist Potencies (pA2) [8]

Compoundmu-Opioid (Endomorphin-1)kappa-Opioid (U69593)
Alvimopan9.68.4
ADL 08-00119.47.2
Methylnaltrexone7.66.7

Table 4: Dissociation Half-Life (t1/2) from Mu-Opioid Receptor [9]

CompoundDissociation t1/2 (minutes)
Alvimopan30 - 44
Buprenorphine44
Naloxone0.82
N-methylnaltrexone0.46

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity of alvimopan for opioid receptors using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the Ki of alvimopan for the mu-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

  • [³H]DAMGO (a radiolabeled mu-opioid agonist).

  • This compound.

  • Naloxone (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Workflow:

Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, [³H]DAMGO, Alvimopan, Buffers) B Add Assay Components to 96-well Plate (Buffer, [³H]DAMGO, Alvimopan/Naloxone, Membranes) A->B C Incubate (e.g., 60 min at 25°C) B->C D Terminate Incubation by Rapid Filtration (Through glass fiber filters) C->D E Wash Filters (with ice-cold Wash Buffer) D->E F Measure Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate Ki from IC50) F->G GTPgammaS Functional Assay Workflow A Prepare Reagents (Membranes, [³⁵S]GTPγS, Agonist, Alvimopan, GDP, Buffers) B Pre-incubate Membranes with Alvimopan A->B C Add Assay Components to Plate (Agonist, [³⁵S]GTPγS, GDP) B->C D Incubate (e.g., 60 min at 30°C) C->D E Terminate Reaction and Separate Bound/Free Ligand (Filtration or SPA) D->E F Measure Radioactivity E->F G Data Analysis (Schild Analysis to determine pA2) F->G

References

Alvimopan Monohydrate for Postoperative Ileus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alvimopan (B130648) monohydrate, a peripherally acting mu-opioid receptor antagonist, for the research and treatment of postoperative ileus (POI). This document includes its mechanism of action, pharmacokinetic and efficacy data, and detailed protocols for clinical evaluation.

Mechanism of Action

Alvimopan is a selective antagonist of the μ-opioid receptor with a high binding affinity (Ki of 0.4 nM).[1] It functions by competitively binding to mu-opioid receptors in the gastrointestinal (GI) tract.[2][3] Opioid analgesics, commonly used for postoperative pain management, also bind to these receptors in the gut, leading to decreased motility and contributing to POI.[4][5] Alvimopan, with its limited ability to cross the blood-brain barrier, selectively blocks these peripheral effects in the GI tract without reversing the central analgesic effects of opioids.[4][5][6][7] This selective antagonism helps to accelerate the recovery of GI function.[3] The primary metabolite of Alvimopan also acts as a potent μ-opioid receptor antagonist.[6]

cluster_cns Central Nervous System cluster_git Gastrointestinal Tract opioid_cns Opioid Analgesic mu_receptor_cns μ-Opioid Receptor opioid_cns->mu_receptor_cns analgesia Analgesia mu_receptor_cns->analgesia Activation alvimopan_cns Alvimopan (Poor BBB Penetration) opioid_git Opioid Analgesic mu_receptor_git μ-Opioid Receptor opioid_git->mu_receptor_git poi Postoperative Ileus (Decreased Motility) mu_receptor_git->poi Activation alvimopan Alvimopan alvimopan->mu_receptor_git Antagonism

Mechanism of Alvimopan's peripheral μ-opioid receptor antagonism.

Quantitative Data Summary

Pharmacokinetic Properties of Alvimopan
ParameterValueReference
Absorption
Bioavailability~6% (Range: 1% to 19%)[7][8][9]
Peak Plasma Time (Tmax)~2 hours[7][8]
Tmax of Metabolite~36 hours[7]
Distribution
Protein Binding (Alvimopan)80%[7][8]
Protein Binding (Metabolite)94%[7][8]
Volume of Distribution (Vd)20-40 L[8]
Metabolism
Primary PathwayHydrolysis by gut microflora to an active metabolite[6][7][8][10]
Hepatic MetabolismNot significant[7]
Elimination
Terminal Half-Life10-18 hours[8][9]
Total Clearance402 mL/min[8]
ExcretionFeces (via biliary excretion) and Urine (~35%)[7][8]
Clinical Efficacy in Postoperative Ileus (Bowel Resection)
Efficacy EndpointAlvimopan (12 mg)PlaceboImprovement with AlvimopanReferences
Time to GI Recovery (Composite) --Accelerated by 10.7 to 26.1 hours[3][11]
Time to First Bowel Movement --Reduced by ~22 hours[12]
Hospital Length of Stay (LOS) 2.81 ± 0.95 days4.36 ± 2.4 daysReduced by ~1.55 days[11]
Hospital Discharge --Accelerated by 13 to 21 hours[3]
Postoperative Ileus Incidence 2%20%Reduced incidence[11]

Experimental Protocols

Pivotal Phase III Clinical Trial Protocol for Alvimopan in Patients Undergoing Bowel Resection

This protocol is a synthesized representation based on methodologies described in multiple Phase III clinical trials.[6][12][13]

1. Study Objective: To evaluate the efficacy and safety of Alvimopan in accelerating the time to recovery of gastrointestinal function in patients undergoing partial large or small bowel resection.

2. Study Design:

  • Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients scheduled for partial small or large bowel resection with primary anastomosis.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Undergoing scheduled open or laparoscopic partial bowel resection.

    • Willing and able to provide informed consent.

  • Exclusion Criteria:

    • Patients who have taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to surgery.[8][14]

    • Patients with complete bowel obstruction.

    • Patients with severe hepatic or end-stage renal impairment.[14]

    • Pregnant patients.[14]

3. Treatment Administration:

cluster_preop Preoperative Phase cluster_op Operative Phase cluster_postop Postoperative Phase randomization Patient Screening & Randomization dose1 Administer First Dose (Alvimopan 12 mg or Placebo) 30 min to 5 hours before surgery randomization->dose1 surgery Bowel Resection Surgery dose1->surgery dose2 Administer Subsequent Doses (Alvimopan 12 mg or Placebo) Twice daily starting POD 1 surgery->dose2 assessment Daily Assessment for GI Recovery & Safety dose2->assessment assessment->dose2 discharge Continue until Discharge, max 7 days (15 doses) assessment->discharge

Workflow for Alvimopan administration in a clinical trial setting.
  • Preoperative Dose: A single oral dose of Alvimopan 12 mg or a matching placebo is administered 30 minutes to 5 hours before surgery.[15]

  • Postoperative Dosing: Beginning on postoperative day 1, Alvimopan 12 mg or placebo is administered orally twice daily.

  • Duration: Treatment continues until the patient is discharged from the hospital, or for a maximum of 7 days (a total of 15 doses).[15]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint:

    • Time to recovery of GI function, a composite measure defined by the later of two events:

      • Toleration of Solid Food: The patient consumes a solid food meal and does not require nasogastric tube reinsertion or experience vomiting within a specified timeframe.

      • First Bowel Movement or Flatus: The first passage of flatus or a bowel movement.[13]

  • Secondary Efficacy Endpoints:

    • Time to hospital discharge order written.[13]

    • Patient-reported outcomes on GI symptoms.

    • Length of hospital stay.

  • Safety Assessments:

    • Monitoring of adverse events (AEs), with a focus on GI-related events like nausea, vomiting, and abdominal pain.[13]

    • Vital signs and laboratory tests.

    • Assessment for potential reversal of opioid analgesia (e.g., monitoring pain scores and analgesic consumption).

5. Data Analysis:

  • The primary efficacy endpoint is typically analyzed using a time-to-event method, such as a Cox proportional hazards model, to calculate a hazard ratio and compare the treatment groups.

  • Secondary endpoints are analyzed using appropriate statistical methods for continuous or categorical data.

  • Safety data is summarized descriptively.

Logical Framework for Peripherally Selective Action

The clinical utility of Alvimopan is predicated on its ability to act on the GI tract without interfering with the necessary pain management provided by opioids. This is achieved through its pharmacokinetic properties that limit its entry into the central nervous system.

cluster_git Peripheral Action (GI Tract) cluster_cns Central Action (CNS) start Oral Administration of Alvimopan git_action Antagonizes μ-Opioid Receptors in Gut start->git_action cns_action Limited Penetration of Blood-Brain Barrier start->cns_action git_outcome Accelerates GI Recovery (Reverses Opioid-Induced Constipation) git_action->git_outcome cns_outcome No Effect on Central Analgesia cns_action->cns_outcome

Logical relationship of Alvimopan's peripherally selective action.

References

Application Note: Quantification of Alvimopan Monohydrate using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Alvimopan monohydrate in bulk drug substance and pharmaceutical formulations. The described method is simple, precise, and robust, enabling the separation of Alvimopan from its potential degradation products. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters to ensure reliable and reproducible results.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following bowel resection surgery. Accurate quantification of Alvimopan is critical for quality control and stability testing of the drug product. This application note presents a validated reverse-phase HPLC (RP-HPLC) method capable of separating Alvimopan from its degradation products, thus qualifying as a stability-indicating method.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of Alvimopan is essential for method development.

PropertyValue
Molecular FormulaC₂₅H₃₂N₂O₄·H₂O
Molecular Weight442.55 g/mol (Monohydrate)
SolubilitySparingly soluble in water. Solubility is pH-dependent, with increased solubility at pH 1.2 and in 0.1 N sodium hydroxide.[1][2]
pKapKa1 = 3.71 (phenol), pKa2 = 10.66 (tertiary amine)[2]

HPLC Method Parameters

Two validated methods are presented below, offering flexibility in detection wavelength.

Method 1

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase 70:30 (v/v) mixture of Potassium Dihydrogen Orthophosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Detection Wavelength 220 nm[3]
Column Temperature Ambient
Run Time Approximately 10 minutes[3]

Method 2

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase 50:50 (v/v) mixture of Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Detection Wavelength 261 nm[4]
Column Temperature Ambient
Run Time Approximately 10 minutes[4]

Note: The selection of the detection wavelength is based on validated methods. A full UV absorption spectrum was not available in the reviewed literature.

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Prepare the mobile phase according to the ratios specified in the chosen method (Method 1 or Method 2). Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol (B129727) or the mobile phase.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5-100 µg/mL).

Sample Preparation (for Pharmaceutical Formulation)
  • Tablet/Capsule Powder: Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

  • Sample Stock Solution: Transfer an amount of powder equivalent to one dose of Alvimopan into a suitable volumetric flask. Add a portion of the dissolution solvent (e.g., methanol or mobile phase), sonicate to dissolve, and dilute to volume.

  • Sample Working Solution: Filter an aliquot of the stock solution through a 0.45 µm syringe filter and dilute with the mobile phase to a concentration within the calibration range.

Method Validation Summary

The following table summarizes typical validation parameters for the HPLC quantification of Alvimopan.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[3][4]
Accuracy (% Recovery) 98.0% - 102.0%[4]
Precision (% RSD) ≤ 2.0%[3]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference from placebo or degradation products at the retention time of Alvimopan.

Stability-Indicating Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6] Studies have shown that Alvimopan is susceptible to degradation, particularly under acidic conditions.

General Protocol for Forced Degradation
  • Prepare a stock solution of Alvimopan in a suitable solvent.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified time.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC method alongside an unstressed control sample.

  • Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the parent Alvimopan peak and any degradants.

Note: The duration of exposure and the strength of the stressor should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (for replicate injections) ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions instrument HPLC System (Pump, Injector, Column, Detector) prep_standard->instrument Inject prep_sample Prepare Sample Solutions prep_sample->instrument Inject chromatography Chromatographic Separation instrument->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration calculation Quantification integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow for this compound.

Stability_Indicating_Method cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation alvimopan Alvimopan Drug Substance acid Acid Hydrolysis alvimopan->acid base Base Hydrolysis alvimopan->base oxidation Oxidation alvimopan->oxidation thermal Thermal alvimopan->thermal photo Photolytic alvimopan->photo hplc_analysis Analyze Stressed Samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis resolution Resolution of Alvimopan from Degradation Products hplc_analysis->resolution sim Stability-Indicating Method Confirmed resolution->sim Achieved

Caption: Logical workflow for developing a stability-indicating method.

Conclusion

The HPLC method described in this application note is suitable for the routine quantification of this compound and for stability testing. The method is specific, accurate, and precise, meeting the requirements for pharmaceutical quality control. The inclusion of a forced degradation protocol ensures that the method can effectively separate the parent drug from any potential degradation products, confirming its stability-indicating capability.

References

Preparing Alvimopan Monohydrate Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Alvimopan monohydrate stock solutions for research and development applications. Alvimopan is a peripherally acting µ-opioid receptor antagonist.[][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and important quality control considerations.

Physicochemical Properties of this compound

Alvimopan is a white to light beige powder.[5] Understanding its solubility is key to preparing homogenous stock solutions.

PropertyValue
Molecular Formula C₂₅H₃₂N₂O₄•H₂O (Monohydrate)
Molecular Weight 442.55 g/mol (Monohydrate)
Solubility in Water <0.1 mg/mL (between pH 3.0 and 9.0)[5]
Solubility in Acid 1 to 5 mg/mL (in buffered solutions at pH 1.2)[5]
Solubility in Base 10 to 25 mg/mL (in aqueous 0.1 N sodium hydroxide)[5]
Solubility in Organic Solvents Soluble in DMSO. A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[6] Also soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[6]
Storage Temperature Store solid form at 25°C (77°F); excursions permitted to 15-30°C (59-86°F). Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[6]

Mechanism of Action: Mu-Opioid Receptor Antagonism

Alvimopan functions as a selective antagonist of the µ-opioid receptor, with a high affinity for this receptor type (Ki of 0.44 nM).[] It has a lower affinity for κ- and δ-opioid receptors.[] Its action is primarily confined to the periphery, particularly the gastrointestinal tract, due to its low oral bioavailability (less than 7%) and inability to cross the blood-brain barrier.[][2] This peripheral restriction allows it to counteract the gastrointestinal side effects of opioid agonists without affecting their central analgesic effects.[]

Alvimopan_Signaling_Pathway cluster_opioid_agonist Opioid Agonist Action Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Receptor_Gastro Peripheral μ-Opioid Receptor (Gastrointestinal Tract) Opioid_Agonist->Mu_Receptor_Gastro Binds to G_Protein Gi/Go Protein Activation Mu_Receptor_Gastro->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Ca_Channel_Inhibition Ca²⁺ Channel Inhibition G_Protein->Ca_Channel_Inhibition K_Channel_Activation K⁺ Channel Activation G_Protein->K_Channel_Activation cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Reduced_Excitability Reduced Neuronal Excitability Ca_Channel_Inhibition->Reduced_Excitability K_Channel_Activation->Reduced_Excitability Decreased_Motility Decreased GI Motility and Secretion Reduced_Excitability->Decreased_Motility Alvimopan Alvimopan Alvimopan->Mu_Receptor_Gastro Antagonizes Alvimopan_Stock_Prep_Workflow cluster_preparation Preparation cluster_storage Storage & QC start Start weigh Weigh Alvimopan Monohydrate start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_clarity Visually Inspect for Clarity dissolve->check_clarity check_clarity->dissolve Not Clear aliquot Aliquot into Amber Vials check_clarity->aliquot Clear store Store at -20°C or -80°C aliquot->store qc_check Perform QC (Optional) store->qc_check end End qc_check->end

References

Alvimopan Monohydrate Administration in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of alvimopan (B130648) monohydrate, a peripherally acting mu-opioid receptor antagonist. This document includes summaries of quantitative data from various animal models, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Mechanism of Action and Preclinical Rationale

Alvimopan is a selective antagonist of the µ-opioid receptor.[1] Due to its zwitterionic structure and polarity, it has low oral bioavailability (approximately 6%) and limited ability to cross the blood-brain barrier.[2][3] This peripheral restriction allows alvimopan to counteract the gastrointestinal side effects of opioid agonists, such as morphine, without impairing their central analgesic effects.[2][4] In the gut, alvimopan is hydrolyzed by intestinal flora into an active metabolite, ADL-08-0011, which also acts as a potent µ-opioid receptor antagonist.[2][4]

Preclinical studies are crucial for evaluating the efficacy and safety of alvimopan in models of opioid-induced bowel dysfunction and postoperative ileus. These studies typically involve the administration of alvimopan to animal models, followed by the assessment of gastrointestinal transit and other relevant physiological parameters.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving alvimopan monohydrate administration.

Table 1: Alvimopan Administration in Rat Models of Postoperative Ileus

Animal ModelAlvimopan DoseRoute of AdministrationFrequency/TimingKey Quantitative OutcomesReference
Sprague-Dawley Rat0.1 - 3 mg/kgOral GavageSingle dose, 45 min before surgerySignificantly reversed delayed GI transit at 1 and 3 mg/kg. Geometric Center (GC) of 51Cr distribution was used as the endpoint.[5]Fukuda et al., 2006[5]
Sprague-Dawley RatNot specifiedOral GavageNot specifiedAntagonized the transit-delaying effects of morphine.[2]Schmidt et al., 2008[2]

Table 2: Alvimopan Administration in Mouse Models

Animal ModelAlvimopan DoseRoute of AdministrationFrequency/TimingKey Quantitative OutcomesReference
C57BL MiceNot specifiedOral GavageNot specifiedSignificantly antagonized the transit-delaying effects of morphine.[2]Schmidt et al., 2008[2]

Table 3: Preclinical Safety and Toxicology of Alvimopan

Animal ModelDoseRoute of AdministrationDurationKey FindingsReference
RatsUp to 500 mg/kg/dayOral104 weeksNo evidence of tumors.[6]DailyMed[6]
Pregnant Rats68 to 136 times the recommended human oral doseOralDuring organogenesisNo fetal harm observed.[7]Entereg® Prescribing Information[7]
Pregnant Rats3.4 to 6.8 times the recommended human oral doseIntravenousDuring organogenesisNo fetal harm observed.[7]Entereg® Prescribing Information[7]
Pregnant Rabbits5 to 10 times the recommended human oral doseIntravenousDuring organogenesisNo fetal harm observed.[7]Entereg® Prescribing Information[7]

Experimental Protocols

Preparation and Administration of Alvimopan by Oral Gavage

This protocol describes the preparation and administration of this compound to rodents via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Mortar and pestle or appropriate homogenization equipment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

  • Formulation Preparation:

    • Weigh the calculated amount of this compound powder.

    • If necessary, triturate the powder in a mortar and pestle to ensure a fine, uniform consistency.

    • Suspend or dissolve the powder in the chosen vehicle at the desired concentration. For suspensions, ensure continuous stirring or vortexing to maintain uniformity. A common vehicle is sterile water or a 0.5% methylcellulose (B11928114) solution.

  • Administration:

    • Gently restrain the animal.

    • Measure the calculated volume of the alvimopan formulation into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal briefly after administration to ensure no adverse reactions.

Assessment of Gastrointestinal Transit using FITC-Dextran

This protocol outlines a method to assess intestinal permeability and transit time in mice using fluorescein (B123965) isothiocyanate (FITC)-dextran.

Materials:

  • FITC-dextran (e.g., 4 kDa for permeability, 70 kDa for transit)

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Syringes

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Fluorometer or fluorescence plate reader

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours before the experiment, with free access to water.

  • FITC-Dextran Administration:

    • Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL).

    • Administer a defined volume of the FITC-dextran solution (e.g., 150 µL) to each mouse via oral gavage.

  • Blood Collection (for permeability):

    • At a specified time point after gavage (e.g., 4 hours), collect a blood sample from each mouse (e.g., via tail vein or retro-orbital sinus).

    • Centrifuge the blood samples to separate the plasma.

  • Tissue Collection (for transit):

    • At various time points after gavage, euthanize the mice.

    • Dissect the gastrointestinal tract and divide it into segments (e.g., stomach, small intestine sections, cecum, colon).

    • Measure the fluorescence in each segment.

  • Fluorescence Measurement:

    • Measure the fluorescence of the plasma samples or tissue homogenates using a fluorometer at the appropriate excitation and emission wavelengths for FITC (approximately 490 nm and 520 nm, respectively).

  • Data Analysis:

    • For permeability, quantify the concentration of FITC-dextran in the plasma by comparing the fluorescence to a standard curve.

    • For transit, calculate the geometric center (GC) of the FITC-dextran distribution along the gastrointestinal tract.

Visualizations

Alvimopan_Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioid Opioid Agonist (e.g., Morphine) MuReceptor Peripheral μ-Opioid Receptor Opioid->MuReceptor Binds and Activates DecreasedMotility Decreased GI Motility (Constipation, Ileus) MuReceptor->DecreasedMotility Leads to NormalMotility Normal GI Motility MuReceptor->NormalMotility Blockade leads to Alvimopan Alvimopan Alvimopan->MuReceptor Antagonizes GutFlora Gut Flora Alvimopan->GutFlora Hydrolyzed by cluster_cns cluster_cns Alvimopan->cluster_cns Does not cross Blood-Brain Barrier ADL080011 ADL-08-0011 (Active Metabolite) ADL080011->MuReceptor Antagonizes GutFlora->ADL080011 Analgesia Analgesia Opioid_CNS Opioid Agonist MuReceptor_CNS Central μ-Opioid Receptor Opioid_CNS->MuReceptor_CNS Binds and Activates MuReceptor_CNS->Analgesia Alvimopan_Admin Oral Administration of Alvimopan Alvimopan_Admin->Alvimopan Experimental_Workflow_Postoperative_Ileus start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model surgery Induce Postoperative Ileus (Laparotomy and Intestinal Manipulation) animal_model->surgery treatment Administer Alvimopan or Vehicle (Oral Gavage, 45 min pre-surgery) surgery->treatment marker_admin Administer GI Transit Marker (e.g., 51Cr or FITC-Dextran) treatment->marker_admin measurement Measure GI Transit (e.g., Geometric Center Calculation) marker_admin->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

References

Application Notes and Protocols for Alvimopan Monohydrate in Opioid Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Alvimopan (B130648) monohydrate as a tool to investigate the function of opioid receptors. Alvimopan is a potent and selective, peripherally acting mu-opioid receptor (MOR) antagonist.[1][2][3][4][5] Its limited ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for differentiating central versus peripheral opioid effects, particularly in the context of opioid-induced side effects such as postoperative ileus and constipation.[1][3][5][6]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of Alvimopan and its active metabolite, ADL 08-0011, at human and guinea pig opioid receptors. This data is essential for designing and interpreting experiments.

LigandReceptor SubtypeParameterValueSpecies/System
Alvimopan Mu (µ)pKi9.6Human
Mu (µ)Ki0.47 nMHuman
Mu (µ)IC501.7 nM-
Kappa (κ)Ki100 nMHuman
Delta (δ)Ki12 nMHuman
Mu (µ)pA29.6Guinea Pig Ileum (vs. Endomorphin-1)
Kappa (κ)pA28.4Guinea Pig Ileum (vs. U69593)
ADL 08-0011 Mu (µ)pKi9.6Human
Mu (µ)Ki0.25 nMHuman
Kappa (κ)Ki32 nMGuinea Pig
Delta (δ)Ki16 nMHuman
Mu (µ)pA29.4Guinea Pig Ileum (vs. Endomorphin-1)
Kappa (κ)pA27.2Guinea Pig Ileum (vs. U69593)
Methylnaltrexone (B1235389) Mu (µ)pKi8.0Human

Table compiled from data in cited sources.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the mu-opioid receptor, a typical experimental workflow for characterizing an antagonist like Alvimopan, and the logical framework for its use in research.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Morphine, DAMGO) Opioid_Agonist->MOR Binds & Activates Alvimopan Alvimopan Alvimopan->MOR Competitively Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream Modulates

Mu-Opioid Receptor Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing MOR) incubate Incubate Membranes with Radioligand +/- Alvimopan prep_membranes->incubate prep_ligands Prepare Alvimopan & Radiolabeled Agonist (e.g., [3H]-DAMGO) prep_ligands->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify plot Plot % Inhibition vs. [Alvimopan] quantify->plot calculate Calculate IC50 and Ki (Cheng-Prusoff) plot->calculate

Antagonist Radioligand Binding Workflow

alvimopan_logic cluster_systemic Systemic Opioid Administration cluster_effects Observed Effects cluster_intervention Intervention with Alvimopan cluster_outcome Outcome opioid Systemic Opioid (e.g., Morphine) cns Central Effects (Analgesia) opioid->cns peripheral Peripheral Effects (↓ GI Motility) opioid->peripheral cns_unaffected Analgesia Unchanged cns->cns_unaffected peripheral_blocked GI Motility Restored peripheral->peripheral_blocked alvimopan Alvimopan (Peripherally Restricted) alvimopan->peripheral Blocks alvimopan->peripheral_blocked

Logic of Alvimopan's Peripheral Action

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the interaction of Alvimopan with opioid receptors are provided below.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of Alvimopan for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist) or [³H]-Diprenorphine (an antagonist).

  • Test Compound: Alvimopan monohydrate.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute in Assay Buffer to a final concentration that yields adequate signal (typically 50-100 µg protein per well).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Radioligand (at a concentration near its Kd, e.g., 1 nM), and 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Naloxone (10 µM final concentration), 50 µL [³H]-Radioligand, and 100 µL membrane suspension.

    • Competition: 50 µL of serially diluted Alvimopan (e.g., 10 pM to 10 µM), 50 µL [³H]-Radioligand, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the Alvimopan concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of Alvimopan to antagonize agonist-stimulated G-protein activation at the mu-opioid receptor.

Materials:

  • Cell Membranes: As described in 3.1.

  • [³⁵S]GTPγS (>1000 Ci/mmol).

  • Unlabeled GTPγS.

  • GDP (Guanosine Diphosphate).

  • Agonist: DAMGO (D-Ala², N-Me-Phe⁴, Gly-ol⁵-enkephalin).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Other materials: As described in 3.1.

Procedure:

  • Membrane Preparation: Dilute thawed membranes in Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of serially diluted Alvimopan or vehicle (Assay Buffer).

    • 50 µL of DAMGO at a concentration that elicits a submaximal response (e.g., EC80). For basal binding, add Assay Buffer instead.

    • 50 µL of membrane suspension.

    • 50 µL of Assay Buffer containing GDP (final concentration 10-30 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes. This allows Alvimopan to reach binding equilibrium.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate and filter as described in the radioligand binding assay protocol.

  • Quantification: Measure radioactivity as described previously.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.

    • Plot the [³⁵S]GTPγS binding (as a percentage of the maximal DAMGO stimulation) against the logarithm of the Alvimopan concentration.

    • Fit the data to determine the IC50 of Alvimopan.

    • The antagonist dissociation constant (Kb) can be determined using the Schild equation by performing the assay with a full agonist dose-response curve in the presence of several fixed concentrations of Alvimopan.

cAMP Inhibition Functional Assay

This assay measures the ability of Alvimopan to reverse the agonist-induced inhibition of adenylyl cyclase activity.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Agonist: DAMGO or Morphine.

  • Test Compound: this compound.

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • cAMP Detection Kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Preparation: On the assay day, aspirate the culture medium and wash the cells once with Assay Buffer.

  • Antagonist Pre-incubation: Add 50 µL of Assay Buffer containing various concentrations of Alvimopan (or vehicle) and a PDE inhibitor (e.g., 500 µM IBMX). Incubate at 37°C for 20-30 minutes.

  • Agonist Stimulation: Add 25 µL of agonist (e.g., DAMGO) at its EC80 concentration. Incubate for 15 minutes at 37°C.

  • Adenylyl Cyclase Activation: Add 25 µL of Forskolin (e.g., 10 µM final concentration) to stimulate cAMP production. Incubate for a further 15-20 minutes at 37°C.

  • Cell Lysis and Detection: Terminate the reaction by adding the lysis buffer from the cAMP detection kit. Proceed with the quantification of cAMP according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Alvimopan concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the IC50 of Alvimopan for the reversal of agonist-induced cAMP inhibition.

These protocols provide a robust framework for researchers to study the function of opioid receptors using this compound. Appropriate controls and optimization of assay conditions are crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for Cell-based Assays to Determine Alvimopan Monohydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor (MOR) antagonist.[1] It is a potent and selective antagonist for the MOR, with a significantly lower affinity for kappa and delta-opioid receptors.[2][3] Its peripheral action is attributed to its limited ability to cross the blood-brain barrier.[1] This characteristic allows Alvimopan to counteract the undesirable gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their central analgesic effects.[4][5] These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of Alvimopan monohydrate at the mu-opioid receptor.

Mechanism of Action and Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6] Activation of the MOR by an agonist (e.g., morphine, DAMGO) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] As a competitive antagonist, Alvimopan binds to the mu-opioid receptor but does not activate it. Instead, it blocks the binding of opioid agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.[7][8] The primary measure of Alvimopan's activity in a cell-based assay is its ability to reverse the agonist-induced inhibition of cAMP production.

Alvimopan Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Binds & Activates Alvimopan Alvimopan Alvimopan->MOR Binds & Blocks ATP ATP ATP->AC

Caption: Alvimopan's antagonism of the mu-opioid receptor signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Alvimopan's interaction with opioid receptors.

ParameterReceptorValueCell Line/SystemReference
Ki (inhibition constant) Mu-opioid0.44 - 0.77 nMCloned human receptors[3][4]
Delta-opioid10 - 12 nMCloned human receptors[2][4]
Kappa-opioid100 nMCloned human receptors[2][4]
IC50 (half maximal inhibitory concentration) Mu-opioid1.7 nMMembranes with cloned human MOR (loperamide-stimulated [35S]GTPγS binding)[2]

Experimental Protocols

Mu-Opioid Receptor Antagonist cAMP Assay

This functional assay measures the ability of Alvimopan to reverse the agonist-induced inhibition of cAMP production in cells expressing the mu-opioid receptor.

Workflow:

cAMP Assay Workflow A 1. Seed HEK293-MOR cells in 96-well plate B 2. Pre-incubate with Alvimopan (or vehicle) A->B C 3. Stimulate with MOR agonist (e.g., DAMGO) + Forskolin B->C D 4. Incubate to allow cAMP production C->D E 5. Lyse cells and detect cAMP (e.g., HTRF) D->E F 6. Analyze data to determine IC50 E->F

Caption: Workflow for the mu-opioid receptor antagonist cAMP assay.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor (HEK293-MOR).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor like 500 µM IBMX).

  • Mu-opioid receptor agonist (e.g., DAMGO).

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Protocol:

  • Cell Plating: Seed HEK293-MOR cells into a 96-well plate at a density that will yield a near-confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

  • Antagonist Addition: Add serial dilutions of this compound (e.g., from 1 pM to 10 µM) prepared in stimulation buffer to the appropriate wells. Include wells with vehicle control (stimulation buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow Alvimopan to bind to the receptors.

  • Agonist Stimulation: Add the mu-opioid agonist (e.g., DAMGO at a final concentration equal to its EC80) and Forskolin (at a concentration that elicits a submaximal cAMP response) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Alvimopan. Fit the data using a sigmoidal dose-response curve to determine the IC50 value of Alvimopan.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of Alvimopan for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand Binding Assay Workflow A 1. Prepare cell membranes from HEK293-MOR cells B 2. Incubate membranes with radioligand (e.g., [3H]-DAMGO) and varying concentrations of Alvimopan A->B C 3. Separate bound from free radioligand by rapid filtration B->C D 4. Measure radioactivity on filters using a scintillation counter C->D E 5. Analyze data to determine IC50 and calculate Ki D->E

Caption: Workflow for the radioligand competition binding assay.

Materials:

  • HEK293-MOR cell membranes.

  • Radiolabeled mu-opioid receptor ligand (e.g., [3H]-DAMGO or [3H]-Naloxone).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Unlabeled naloxone (B1662785) (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

Protocol:

  • Membrane Preparation: Homogenize HEK293-MOR cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled naloxone (e.g., 10 µM).

    • Competition: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Alvimopan to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (Negative Control)

This assay is performed to confirm that Alvimopan does not have a direct effect on the viability or proliferation of the cell lines used in the primary functional assays. Alvimopan's therapeutic action is not related to cell proliferation, and it has been studied in the context of post-operative recovery in cancer patients rather than as a direct anti-cancer agent.[9][10]

Protocol (MTT Assay):

  • Cell Plating: Seed HEK293-MOR cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Conclusion

The provided protocols describe robust and reliable cell-based assays for characterizing the antagonist activity of this compound at the mu-opioid receptor. The cAMP assay provides a functional measure of Alvimopan's ability to block agonist-induced signaling, while the radioligand binding assay determines its binding affinity for the receptor. The inclusion of a cell viability assay serves as a crucial negative control to ensure that the observed effects in the primary assays are due to specific receptor antagonism and not a general cytotoxic effect. These assays are essential tools for the preclinical and clinical development of Alvimopan and other opioid receptor modulators.

References

Troubleshooting & Optimization

Technical Support Center: Alvimopan Monohydrate Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with dissolving Alvimopan monohydrate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: this compound's low solubility is partly due to its zwitterionic nature at physiological pH, meaning it carries both a positive and negative charge, which can hinder its dissolution in aqueous solutions.[1]

Q2: What are the recommended solvents for preparing this compound for in vivo studies?

A2: Common solvent systems for in vivo administration include mixtures of Dimethyl sulfoxide (B87167) (DMSO) with other co-solvents such as PEG300, Tween-80, saline, SBE-β-CD, or corn oil.[2] These formulations help to achieve a clear solution suitable for administration.

Q3: What is the achievable concentration of this compound in these solvent systems?

A3: In several tested formulations, a concentration of at least 2.5 mg/mL can be achieved, resulting in a clear solution.[2] However, the saturation point in these mixtures is not precisely defined.[2]

Q4: Can I heat or sonicate the preparation to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to facilitate dissolution.[2]

Q5: How should I prepare the dosing solution for my animal studies?

A5: It is recommended to first prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[2] Subsequently, the co-solvents should be added sequentially to reach the final desired concentration and vehicle composition.[2] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon adding aqueous solution This compound has low aqueous solubility.1. Ensure a clear stock solution in an organic solvent (e.g., DMSO) is made first. 2. Add aqueous co-solvents gradually while vortexing. 3. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2]
Cloudy or hazy solution Incomplete dissolution.1. Gently warm the solution. 2. Use sonication to aid in dissolving the compound.[2] 3. Verify the correct solvent ratios and order of addition as specified in the protocol.
Phase separation Immiscibility of solvents.1. Ensure thorough mixing/vortexing after the addition of each solvent. 2. Check the compatibility of all components in your vehicle. 3. Formulations with Tween-80 can help to create a stable emulsion.[2]
Low bioavailability in the study Poor absorption due to low solubility.1. Re-evaluate the formulation; consider vehicles known to enhance solubility and absorption. 2. Explore alternative formulations such as those including cyclodextrins.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various vehicle formulations suitable for in vivo studies.

Solvent System Composition Achievable Concentration Resulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution
Data sourced from MedChemExpress.[2]

Experimental Protocols

Protocol 1: Formulation with PEG300 and Tween-80
  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution.

  • Sequentially add PEG300, Tween-80, and finally saline to the stock solution, vortexing thoroughly after each addition.

  • The final solvent ratio should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.

  • If necessary, use gentle heating or sonication to ensure a clear solution.

Protocol 2: Formulation with SBE-β-CD
  • Prepare a 20% solution of SBE-β-CD in saline.

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock solution.

  • The final solvent ratio should be 10% DMSO and 90% of the SBE-β-CD/saline mixture by volume.

  • Vortex until a clear solution is obtained.

Visualizations

Alvimopan_MoA cluster_opioid_receptor Peripheral μ-Opioid Receptor cluster_cellular_effects Gastrointestinal Smooth Muscle Cell Opioid_Agonist Opioid Agonist (e.g., Morphine) Receptor μ-Opioid Receptor Opioid_Agonist->Receptor Binds & Activates Alvimopan Alvimopan Alvimopan->Receptor Competitively Antagonizes G_Protein Gi/o Protein Activation Receptor->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Leads to Motility Decreased GI Motility (Postoperative Ileus) cAMP->Motility Results in

Caption: Mechanism of action of Alvimopan as a peripheral μ-opioid receptor antagonist.

Solubility_Workflow Start Start: Weigh This compound Prep_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prep_Stock Add_Cosolvent Sequentially Add Co-solvents (e.g., PEG300, Tween-80, Saline) Prep_Stock->Add_Cosolvent Mix Vortex/Mix Thoroughly Add_Cosolvent->Mix Observe Observe for Precipitation/ Phase Separation Mix->Observe Troubleshoot Troubleshoot: Gentle Heat/Sonication Observe->Troubleshoot Yes Clear_Solution Clear Solution for In Vivo Dosing Observe->Clear_Solution No Troubleshoot->Mix

Caption: Experimental workflow for preparing this compound solutions.

References

Alvimopan Monohydrate Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of alvimopan (B130648) monohydrate in aqueous solutions. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for alvimopan monohydrate in aqueous solutions?

A1: this compound is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions. It is, however, considered stable under photolytic (light) and thermal (heat) stress.[1][2] Researchers should pay close attention to the pH of their solutions and the potential presence of oxidizing agents.

Q2: What are the known degradation products of alvimopan?

A2: Forced degradation studies have identified five primary degradation products (DPs) of alvimopan, termed DP1 through DP5. The most significant degradation occurs under acidic, basic, and oxidative stress, leading to the formation of these impurities. The structures of these degradation products have been characterized using advanced analytical techniques like LC/QTOF/MS/MS and NMR.[1]

Q3: How does pH affect the stability of alvimopan in aqueous solutions?

Q4: Is this compound sensitive to light or temperature?

A4: No, studies have shown that alvimopan is stable under photolytic and thermal stress conditions.[1][2] Standard laboratory lighting and temperature conditions are not expected to cause significant degradation. However, it is always good practice to store solutions in tightly capped, amber vials and at controlled room temperature or refrigerated when not in use for extended periods.

Q5: What are the recommended solvents for preparing alvimopan solutions?

A5: Due to its poor solubility in water at neutral pH, co-solvents are often necessary.[3] For analytical purposes, a mixture of acetonitrile (B52724) and water is commonly used.[1] For in vivo studies, formulations may involve vehicles like polyethylene (B3416737) glycol (PEG). The choice of solvent should be guided by the specific experimental requirements and consideration of potential excipient interactions.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing an alvimopan solution.

  • Possible Cause 1: Degradation due to improper pH.

    • Solution: Verify the pH of your aqueous solution. Alvimopan degrades in acidic, basic, and neutral conditions. Prepare fresh solutions in a buffered system appropriate for your experiment and analyze them as quickly as possible.

  • Possible Cause 2: Oxidative degradation.

    • Solution: Ensure your solvents are degassed and free of peroxides. Avoid prolonged exposure of the solution to air. If oxidative degradation is suspected, purging the solution with an inert gas like nitrogen or argon may be beneficial.

  • Possible Cause 3: Contamination.

    • Solution: Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. Analyze a blank solvent injection to rule out system contamination.

Problem: I am experiencing poor solubility of this compound.

  • Possible Cause: Inappropriate solvent or pH.

    • Solution: Alvimopan has low aqueous solubility at physiological pH.[3] Consider using a co-solvent such as acetonitrile or methanol (B129727) for analytical standards. For other applications, adjusting the pH to more acidic conditions (e.g., pH 1.2) can improve solubility.[3] Sonication may also aid in dissolution.

Data Presentation

Table 1: Summary of Alvimopan Stability under Forced Degradation Conditions

Stress ConditionObservationDegradation Products Formed
Acid Hydrolysis LabileDP1, DP2, DP3
Base Hydrolysis LabileDP4, DP5
Neutral Hydrolysis LabileMinor degradation observed
Oxidative LabileDP1, DP2
Photolytic StableNo significant degradation
Thermal StableNo significant degradation

Data synthesized from a forced degradation study.[1]

Table 2: Identified Degradation Products of Alvimopan

Degradation ProductFormation Condition(s)Analytical Characterization
DP1 Acid Hydrolysis, OxidativeLC/QTOF/MS/MS, NMR
DP2 Acid Hydrolysis, OxidativeLC/QTOF/MS/MS, NMR
DP3 Acid HydrolysisLC/QTOF/MS/MS, NMR
DP4 Base HydrolysisLC/QTOF/MS/MS
DP5 Base HydrolysisLC/QTOF/MS/MS

Information based on characterization studies of alvimopan degradation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for subjecting this compound to various stress conditions to evaluate its stability, as adapted from published research.[1]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 1 hour).

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 7 days).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method suitable for separating alvimopan from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Mandatory Visualizations

Alvimopan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alvimopan Alvimopan Opioid Opioid Agonist MOR μ-Opioid Receptor (GPCR) Alvimopan->MOR Competitively Binds & Blocks Opioid Binding Opioid->MOR Binds & Activates G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux GI_motility ↓ GI Motility (Constipation)

Caption: Alvimopan's Mechanism of Action as a μ-Opioid Receptor Antagonist.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Alvimopan Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 80°C) prep_solution->acid base Base Hydrolysis (0.1 N NaOH, RT) prep_solution->base neutral Neutral Hydrolysis (Water, 80°C) prep_solution->neutral oxidative Oxidative (30% H₂O₂, RT) prep_solution->oxidative photo Photolytic (UV/Fluorescent Light) prep_solution->photo thermal Thermal (105°C, Solid) prep_solution->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples neutral->dilute oxidative->dilute photo->dilute thermal->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

References

Alvimopan Monohydrate HPLC Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Alvimopan (B130648) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during the HPLC analysis of Alvimopan monohydrate in a question-and-answer format.

Q1: My Alvimopan peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for Alvimopan, a basic compound, is a common issue in reversed-phase HPLC. It often results from secondary interactions between the analyte and the stationary phase.

Possible Causes:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the basic amine groups of Alvimopan, causing tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For a basic compound like Alvimopan, a lower pH is generally preferred to ensure the analyte is in its protonated form.

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately acidic, for instance, around pH 3.0, as used in several validated methods.[1][2][3][4] This will keep the Alvimopan protonated and minimize interactions with silanols.

  • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to reduce silanol interactions.

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.

  • Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.[5]

  • Column Washing: Flush the column with a strong solvent to remove any contaminants.[6]

Q2: I'm observing peak fronting for my Alvimopan peak. What should I do?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

Possible Causes:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front.

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to peak fronting.

  • Column Collapse: Though less likely with modern columns under typical conditions, operating outside the column's recommended pH and temperature ranges can lead to stationary phase collapse and distorted peaks.

Solutions:

  • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your Alvimopan sample in the initial mobile phase.

  • Reduce Sample Concentration: Lower the concentration of your sample to prevent overloading the column.[5]

  • Check Column and Method Parameters: Ensure your mobile phase pH and operating temperature are within the column manufacturer's specifications.

Q3: My Alvimopan peak is splitting into two or more peaks. What's happening?

A3: Peak splitting can be a frustrating issue, indicating a problem with the sample introduction or the column itself.

Possible Causes:

  • Partially Blocked Frit or Column Inlet: Contamination at the head of the column can cause the sample to be distributed unevenly, leading to a split peak for all analytes.[7][8]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks.[9]

  • Co-eluting Impurity: What appears to be a split peak might be two separate compounds eluting very close to each other. This could be an impurity or a degradation product of Alvimopan.[7][10][11]

Solutions:

  • Use a Guard Column and Filter Samples: A guard column and sample filtration will protect the analytical column from particulates.[8][12]

  • Reverse Flush the Column: If you suspect a blockage, you can try back-flushing the column (check manufacturer's instructions).

  • Inject in Mobile Phase: Ensure your sample solvent is compatible with the mobile phase.[8][9]

  • Optimize Separation: To rule out a co-eluting peak, try adjusting the mobile phase composition or gradient to improve resolution.[7] A forced degradation study might help identify potential degradation products.[10][11][13][14][15]

Q4: The retention time for Alvimopan is shifting between injections. How can I stabilize it?

A4: Retention time stability is crucial for reliable quantification. Drifting retention times can point to issues with the HPLC system or the mobile phase.[16][17][18][19]

Possible Causes:

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection.[6][18]

  • Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of a volatile component (like acetonitrile) can alter the elution strength and cause retention time shifts.[16][19]

  • Flow Rate Fluctuation: Leaks in the system or problems with the pump can lead to an unstable flow rate.[16][17]

  • Temperature Variation: Changes in the column temperature can affect retention times.[6][17]

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[6][18]

  • Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep the solvent bottles capped to prevent evaporation.[20]

  • System Check for Leaks: Inspect the system for any leaks, especially around fittings.

  • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature and improve retention time reproducibility.[6][17]

Q5: I am observing a noisy or drifting baseline in my chromatogram. What are the common causes and solutions?

A5: A stable baseline is essential for accurate peak integration and achieving low detection limits.

Possible Causes of a Noisy Baseline:

  • Air Bubbles: Air bubbles in the pump, detector, or mobile phase can cause baseline noise.[6][20][21]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to a noisy baseline.[12][20]

  • Detector Lamp Issues: An aging detector lamp can result in increased noise.[21]

Possible Causes of a Drifting Baseline:

  • Column Bleed: At high temperatures or extreme pH, the stationary phase can degrade and "bleed," causing the baseline to drift.

  • Mobile Phase Gradient Issues: Improperly mixed mobile phases in a gradient run can cause baseline drift.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause the baseline to drift.[22]

Solutions:

  • Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[20][21][22]

  • Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity additives.[12][20]

  • Flush the System: Flush the system with a strong solvent to remove any contaminants.[20]

  • Check Detector Lamp: Monitor the lamp's energy and replace it if it's nearing the end of its lifespan.[21]

  • Ensure Proper Mobile Phase Mixing: If running a gradient, ensure the solvents are miscible and the pump's mixing performance is adequate.[22]

Experimental Protocols & Data

This section provides a summary of published HPLC methods for this compound analysis and a general experimental protocol.

Published HPLC Methods for Alvimopan Analysis
ParameterMethod 1[1][4]Method 2[2]Method 3[3][23]
Column C18 Eclipse plus (250x4.6mm, 5µm)Altima Grace Smart C-18 (250x4.6mm, 5µm)Altima Grace Smart C-18 (250x4.6mm, 5µm)
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (30:70 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 220 nm261 nmNot Specified
Retention Time ~6.66 min~5.02 min~5.17 min
General Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen method. For example, for a 50:50 v/v mixture of acetonitrile and phosphate buffer (pH 3.0), dissolve potassium dihydrogen phosphate in water, adjust the pH to 3.0 with orthophosphoric acid, filter, and then mix with the appropriate volume of acetonitrile. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain working standard solutions of desired concentrations.

  • Sample Preparation: Prepare the sample by dissolving the formulation or extracting the analyte from the matrix. Ensure the final sample solvent is compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system with the appropriate column and chromatographic conditions (flow rate, column temperature, and detection wavelength) as detailed in the method.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks check_column Check for column contamination or degradation check_all_peaks->check_column Yes check_mobile_phase Is mobile phase pH correct for Alvimopan? check_all_peaks->check_mobile_phase No (Alvimopan peak only) problem_solved Problem Resolved check_column->problem_solved adjust_ph Adjust mobile phase pH to ~3.0 check_mobile_phase->adjust_ph No check_overload Is sample concentration too high? check_mobile_phase->check_overload Yes adjust_ph->problem_solved dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes use_competing_base Consider adding a competing base (e.g., triethylamine) check_overload->use_competing_base No dilute_sample->problem_solved use_competing_base->problem_solved

Caption: Workflow for troubleshooting Alvimopan peak tailing.

G Troubleshooting Retention Time Shifts start Retention Time Shift Observed check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate_longer Increase equilibration time check_equilibration->equilibrate_longer No check_mobile_phase Is the mobile phase fresh and properly prepared? check_equilibration->check_mobile_phase Yes problem_solved Problem Resolved equilibrate_longer->problem_solved prepare_fresh Prepare fresh mobile phase check_mobile_phase->prepare_fresh No check_leaks Are there any leaks in the system? check_mobile_phase->check_leaks Yes prepare_fresh->problem_solved fix_leaks Tighten fittings and check for damaged tubing check_leaks->fix_leaks Yes check_temp Is the column temperature stable? check_leaks->check_temp No fix_leaks->problem_solved use_oven Use a thermostatted column oven check_temp->use_oven No check_temp->problem_solved Yes use_oven->problem_solved

Caption: Logical steps for addressing retention time instability.

References

Technical Support Center: Optimizing Alvimopan Monohydrate Dosage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alvimopan monohydrate dosage in rat models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in rats?

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1][2] In the gastrointestinal (GI) tract, endogenous and exogenous opioids (like morphine) bind to mu-opioid receptors on enteric neurons, which inhibits acetylcholine (B1216132) release, leading to decreased GI motility and constipation.[1][2] Alvimopan competitively binds to these peripheral mu-opioid receptors in the gut, blocking the effects of opioids without crossing the blood-brain barrier, thus avoiding interference with centrally-mediated analgesia.[1][2][3] This selective action helps to restore normal GI transit.[1][2]

Q2: What is the recommended oral dosage range for this compound in rats for studying postoperative ileus?

Based on studies investigating postoperative ileus in rats, oral doses of 1 mg/kg and 3 mg/kg administered by gavage have been shown to be effective in significantly reversing delayed GI transit.[4] A dose of 0.1 mg/kg was less effective.[4] Long-term toxicology studies in rats have used oral doses up to 500 mg/kg/day for 104 weeks without tumor formation.

Q3: What is the oral bioavailability of Alvimopan and its active metabolite in rats?

Alvimopan has a low oral bioavailability in rats.[5] However, it is metabolized by the gut microflora to an active metabolite, ADL 08-0011, which has a high oral bioavailability of 53.3% in rats.[5]

Troubleshooting Guide

Q1: I am not observing the expected effect of Alvimopan on GI transit in my rat model. What are the possible reasons?

Several factors could contribute to a lack of efficacy:

  • Timing of Administration: Studies have shown that Alvimopan is most effective when administered before the surgical induction of ileus.[4] Its effects are less pronounced when given post-surgery.[4]

  • Severity of Inflammation: In cases of severe intestinal inflammation, the inflammatory component of postoperative ileus may be too robust to be overcome by mu-opioid receptor antagonism alone.[6] In such scenarios, Alvimopan may appear to be ineffective.[6]

  • Vehicle Selection and Compound Solubility: Alvimopan is poorly soluble in water.[7] If the compound is not properly suspended or dissolved in the vehicle, the actual administered dose may be lower than intended. Ensure a homogenous suspension is created and maintained during administration.

  • Gavage Technique: Improper oral gavage technique can lead to accidental administration into the trachea or incomplete delivery of the dose.[3][8] Ensure personnel are well-trained in this procedure.

Q2: My rats are showing signs of distress after oral gavage with Alvimopan. What should I do?

Distress after oral gavage can be due to the procedure itself or the administered substance.

  • Procedural Stress: Observe for signs of respiratory distress (gasping, wheezing), bleeding from the mouth or nose, or lethargy.[3] If these are observed, stop the procedure immediately and consult with veterinary staff.[3] Ensure the gavage needle is the correct size and is inserted gently to the correct depth.[3][8]

  • Compound-Related Effects: While specific adverse effects of Alvimopan in rats are not well-documented in the literature, high doses in humans can cause abdominal cramping, nausea, and diarrhea.[1] If such signs are suspected in rats (e.g., abdominal writhing, changes in stool consistency), consider reducing the dose or monitoring the animals more closely.

Q3: How should I prepare this compound for oral administration to rats?

Given its poor water solubility, this compound should be suspended in a suitable vehicle. Common vehicles for oral gavage of poorly soluble compounds include:

  • Aqueous solutions containing a suspending agent like 0.5% carboxymethylcellulose (CMC).

  • A mixture of polyethylene (B3416737) glycol (PEG) and saline.

It is crucial to ensure the suspension is uniform to deliver a consistent dose. This can be achieved by thorough vortexing or sonication before each administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of Alvimopan and its Active Metabolite

ParameterAlvimopanADL 08-0011 (Active Metabolite)SpeciesReference
Oral Bioavailability Low (<7% in humans)53.3%Rat[5]
Terminal Half-life 10 - 17 hours (human data)10 - 18 hours (human data)Human[1][9]
Time to Peak Plasma Concentration (Tmax) ~2 hours (human data)~36 hours (human data)Human[5]
Peak Plasma Concentration (Cmax) Data not available for 0.1-3 mg/kg oral dose in ratsData not available for 0.1-3 mg/kg oral dose in rats--
Area Under the Curve (AUC) Data not available for 0.1-3 mg/kg oral dose in ratsData not available for 0.1-3 mg/kg oral dose in rats--

Table 2: Efficacy of Alvimopan in a Rat Model of Postoperative Ileus

Oral Dose (mg/kg)Effect on Delayed GI TransitReference
0.1Less effective[4]
1Significant reversal[4]
3Significant reversal[4]

Experimental Protocols

Protocol: Assessment of Alvimopan Efficacy on Gastrointestinal Transit in a Rat Model of Postoperative Ileus

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • House animals individually with free access to food and water.

  • Acclimate animals to handling for at least 3 days prior to the experiment.

2. Materials:

  • This compound powder.

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water).

  • Isoflurane for anesthesia.

  • Sterile surgical instruments.

  • 51Cr (radioactive chromium) as a non-absorbable marker.

  • Gavage needles (appropriate size for rats).

  • Gamma counter.

3. Experimental Procedure:

  • Fasting: Fast rats for 12 hours overnight with free access to water.

  • Drug Administration:

    • Prepare a suspension of Alvimopan in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, and 3 mg/mL for a 1 mL/kg dosing volume).

    • Administer Alvimopan or vehicle via oral gavage 45 minutes prior to surgery.

  • Induction of Postoperative Ileus:

    • Anesthetize rats with isoflurane.

    • Perform a laparotomy through a midline incision.

    • Gently manipulate the small intestine for 1 minute.

    • Close the abdominal wall and skin with sutures.

  • GI Transit Measurement:

    • Immediately after surgery, administer 0.5 µCi of 51Cr in 0.5 mL of saline via oral gavage.

    • Return rats to their cages with free access to water but no food.

    • Three hours after 51Cr administration, euthanize the rats by CO2 asphyxiation.

    • Harvest the stomach, small intestine (divided into 10 equal segments), cecum, and colon (divided into 3 equal segments).

    • Measure the radioactivity in each segment using a gamma counter.

  • Data Analysis:

    • Calculate the geometric center (GC) of the 51Cr distribution using the following formula: GC = Σ (% radioactivity in each segment × segment number) / 100.

    • Compare the GC values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Signaling_Pathway Opioids Opioids (Endogenous/Exogenous) Mu_Receptor Mu-Opioid Receptor (on Enteric Neuron) Opioids->Mu_Receptor Binds and Activates Alvimopan Alvimopan Alvimopan->Mu_Receptor Competitively Binds and Blocks Normal_Motility Normal GI Motility Alvimopan->Normal_Motility Promotes Neuron Enteric Neuron Mu_Receptor->Neuron Activation leads to ACh_Release Acetylcholine (ACh) Release Inhibition Neuron->ACh_Release Inhibition of GI_Motility Decreased GI Motility (Constipation) ACh_Release->GI_Motility Results in

Caption: Mechanism of Action of Alvimopan in the GI Tract.

Experimental_Workflow Start Start: Rat Model of Postoperative Ileus Fasting 12h Fasting (Water ad libitum) Start->Fasting Dosing Oral Gavage: Alvimopan or Vehicle Fasting->Dosing Surgery Laparotomy and Intestinal Manipulation Dosing->Surgery 45 min pre-op Marker Oral Gavage: 51Cr Marker Surgery->Marker Wait 3-hour Incubation Marker->Wait Euthanasia Euthanasia and Tissue Harvest Wait->Euthanasia Measurement Gamma Counting of GI Segments Euthanasia->Measurement Analysis Calculate Geometric Center (GC) and Statistical Analysis Measurement->Analysis End End: Assess Efficacy Analysis->End Troubleshoot1 Troubleshooting: - Inconsistent Results? - Animal Distress? Analysis->Troubleshoot1 Troubleshoot1->End No Review_Protocol Review Protocol: - Gavage Technique - Vehicle Preparation - Dosing Volume Troubleshoot1->Review_Protocol Yes Review_Protocol->Dosing

Caption: Experimental Workflow for Alvimopan Efficacy Testing.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Alvimopan Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Alvimopan monohydrate to enhance its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound, which is less than 7%, is attributed to several physicochemical and physiological factors:

  • Poor Aqueous Solubility: Alvimopan is a poorly water-soluble drug, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2][3]

  • Low Permeability: Due to its molecular properties, Alvimopan has low permeability across the intestinal epithelium.[4]

  • Metabolism by Gut Flora: Alvimopan is primarily metabolized by the intestinal microflora to an active metabolite. While the metabolite is active, this presystemic metabolism reduces the amount of parent drug absorbed.[4]

  • Efflux Transporters: Alvimopan may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, further limiting its net absorption.[5]

Q2: What are the promising formulation strategies to improve the oral bioavailability of Alvimopan?

A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of Alvimopan:

  • Nanotechnology-based Drug Delivery Systems: These systems can enhance the solubility and permeability of drugs.[6] Specific examples include:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids that can encapsulate lipophilic drugs like Alvimopan, potentially improving their absorption.[7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of poorly soluble drugs.[2][3][9][10]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier in its amorphous form, which can significantly increase its solubility and dissolution rate.[1]

Q3: Which excipients are crucial when formulating Alvimopan for enhanced oral delivery?

A3: The choice of excipients is critical for the success of Alvimopan formulations. Key excipients include:

  • Lipids: For SLNs and SEDDS, the lipid phase is essential for solubilizing Alvimopan. The selection should be based on the drug's solubility in various oils.

  • Surfactants: These are vital for emulsification in SEDDS and for stabilizing nanoparticles. They can also inhibit efflux pumps like P-gp and enhance membrane permeability.[11][12][13][14] However, high concentrations can cause GI irritation.

  • Co-solvents/Co-surfactants: These are used in SEDDS to improve drug solubilization and the spontaneity of emulsification.[3][9]

  • Polymers: In amorphous solid dispersions, polymers are used to stabilize the amorphous state of the drug.

Troubleshooting Guides

In Vitro Dissolution Studies

Problem: Low and variable dissolution profiles for Alvimopan formulation.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sink Conditions Increase the volume of the dissolution medium or use a medium with a higher solubilizing capacity (e.g., containing surfactants like Sodium Lauryl Sulfate (SLS) at an appropriate concentration).Achieve and maintain sink conditions, leading to a more complete and reproducible dissolution profile.
Drug Precipitation in Media Optimize the pH of the dissolution medium based on Alvimopan's solubility profile. Consider using biorelevant media (FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[15][16]Prevent drug precipitation and obtain a dissolution profile that is more representative of in vivo conditions.
Formulation Integrity Issues For nanoformulations, ensure that the formulation does not aggregate or break down prematurely in the dissolution medium. Characterize the particle size and morphology before and after the dissolution study.Maintain the integrity of the formulation throughout the test, leading to a controlled and expected release profile.
Improper Deaeration of Media Ensure the dissolution medium is properly deaerated before starting the experiment to prevent the formation of air bubbles on the dosage form surface, which can hinder dissolution.Improved wetting of the dosage form and more consistent dissolution results.
Caco-2 Permeability Assays

Problem: Low apparent permeability coefficient (Papp) for Alvimopan.

Possible Cause Troubleshooting Step Expected Outcome
Poor Drug Solubility in Assay Buffer Increase the solubility of Alvimopan in the transport medium by using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or by formulating the drug in a solubilizing system (e.g., SEDDS pre-concentrate).Maintain the drug in a solubilized state on the apical side, allowing for accurate assessment of its permeability.
P-glycoprotein (P-gp) Efflux Co-administer a known P-gp inhibitor (e.g., verapamil) or formulate Alvimopan with excipients that have P-gp inhibitory activity (e.g., certain surfactants).[11]An increase in the apical-to-basolateral (A-B) Papp value and a decrease in the basolateral-to-apical (B-A) Papp value, indicating that P-gp efflux is a limiting factor for Alvimopan's permeability.
Low Paracellular Transport Investigate the effect of permeation enhancers that can transiently open the tight junctions between Caco-2 cells. Note: This approach should be carefully evaluated for potential toxicity.An increase in the transport of paracellular markers (e.g., Lucifer yellow) and potentially an increase in Alvimopan's Papp value if paracellular transport is a significant route.
Cell Monolayer Integrity Issues Monitor the transepithelial electrical resistance (TEER) before, during, and after the experiment. Ensure TEER values remain within the acceptable range for a confluent monolayer.Confirmation that the observed low permeability is due to the drug's intrinsic properties and not a compromised cell barrier.[17]
Formulation Development: Solid Lipid Nanoparticles (SLNs)

Problem: Low entrapment efficiency (%EE) of Alvimopan in SLNs.

Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility of Alvimopan in the Lipid Matrix Screen various solid lipids to find one in which Alvimopan has the highest solubility at a temperature slightly above the lipid's melting point.Increased drug loading in the lipid melt, leading to higher entrapment efficiency upon solidification.
Drug Partitioning into the Aqueous Phase Optimize the homogenization and/or sonication time and energy. Prolonged processing times can increase the temperature and favor the partitioning of the drug into the external aqueous phase.A balance between achieving the desired particle size and minimizing drug loss to the external phase.
Use of Inappropriate Surfactant Select a surfactant that provides good emulsification and stabilization of the lipid nanoparticles but does not excessively solubilize the drug in the aqueous phase.Formation of stable nanoparticles with a higher percentage of the drug entrapped within the lipid core.
Rapid Drug Crystallization/Expulsion Employ a cold homogenization technique or a rapid cooling process to quickly solidify the lipid nanoparticles, trapping the drug in an amorphous or molecularly dispersed state within the lipid matrix.Reduced drug expulsion during the cooling and storage period, resulting in a higher and more stable entrapment efficiency.[18]

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Drugs (General Protocol)
  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Dissolution Medium:

    • Start with standard buffers (pH 1.2, 4.5, and 6.8).

    • For poorly soluble drugs like Alvimopan, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic in vivo conditions.[15][16]

    • If necessary, add a surfactant (e.g., 0.5-2% SLS) to the medium to achieve sink conditions. The concentration should be justified.

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh medium.

  • Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF) that does not adsorb the drug. Analyze the filtrate for Alvimopan concentration using a validated HPLC method.[19]

Caco-2 Permeability Assay (General Protocol)
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory (typically >250 Ω·cm²).

  • Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the Alvimopan test solution (at a non-toxic concentration) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of Alvimopan in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of drug appearance in the receiver chamber.

      • A: The surface area of the filter membrane.

      • C₀: The initial concentration of the drug in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight460.58 g/mol Relatively large molecule, may limit passive diffusion.
LogP~3.5Lipophilic, suggesting good affinity for lipid membranes but poor aqueous solubility.
Aqueous SolubilityPoorly solubleDissolution rate-limited absorption.
pKa~9.8 (basic)Ionization state will vary in the GI tract, affecting solubility and permeability.
BCS Class (Predicted)Class IVLow solubility and low permeability.[6]

Table 2: Typical Characterization Parameters for Alvimopan-Loaded Nanoparticles

ParameterTypical Range/ValueAnalytical TechniqueSignificance
Particle Size 100 - 300 nmDynamic Light Scattering (DLS)Influences dissolution rate, cellular uptake, and in vivo fate.[7][8]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the nanoparticle population.[8]
Zeta Potential > ±20 mVLaser Doppler VelocimetryPredicts the physical stability of the nanoparticle dispersion against aggregation.[7][8]
Entrapment Efficiency (%EE) > 70% (desirable)HPLC after separation of free drugRepresents the percentage of the initial drug that is successfully encapsulated in the nanoparticles.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Overcoming_Poor_Bioavailability cluster_Challenges Challenges with Alvimopan Oral Delivery cluster_Strategies Formulation Strategies cluster_Evaluation In Vitro Evaluation cluster_Outcome Desired Outcome Poor Solubility Poor Solubility SLNs Solid Lipid Nanoparticles Poor Solubility->SLNs SEDDS Self-Emulsifying Drug Delivery Systems Poor Solubility->SEDDS ASD Amorphous Solid Dispersions Poor Solubility->ASD Low Permeability Low Permeability Low Permeability->SLNs Low Permeability->SEDDS Gut Metabolism Gut Metabolism P-gp Efflux P-gp Efflux P-gp Efflux->SEDDS Surfactants can inhibit P-gp Dissolution Dissolution Testing (Biorelevant Media) SLNs->Dissolution Permeability Caco-2 Permeability Assay SLNs->Permeability SEDDS->Dissolution SEDDS->Permeability ASD->Dissolution Enhanced Bioavailability Enhanced Bioavailability Dissolution->Enhanced Bioavailability Permeability->Enhanced Bioavailability

Caption: Logical workflow for addressing Alvimopan's bioavailability challenges.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo Preclinical Evaluation Excipient_Screening Excipient Screening (Solubility Studies) Formulation_Optimization Formulation Optimization (e.g., SLN, SEDDS) Excipient_Screening->Formulation_Optimization Characterization Physicochemical Characterization (Size, Zeta, %EE) Formulation_Optimization->Characterization In_Vitro_Dissolution In Vitro Dissolution Characterization->In_Vitro_Dissolution Caco2_Assay Caco-2 Permeability Characterization->Caco2_Assay Animal_PK Animal Pharmacokinetic Studies (e.g., in rats) In_Vitro_Dissolution->Animal_PK Caco2_Assay->Animal_PK

Caption: A typical experimental workflow for developing an oral formulation.

References

Alvimopan monohydrate interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alvimopan monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to directly interfere with common biological assays (e.g., ELISA, fluorescence-based assays)?

A: Currently, there is no direct evidence in the scientific literature to suggest that this compound causes direct chemical or physical interference in common biological assays. Its physicochemical properties, such as being zwitterionic at physiological pH and having low lipophilicity, do not inherently suggest a high propensity for non-specific interactions that lead to assay artifacts.[1] However, it is crucial to distinguish between direct assay interference and the compound's intended biological activity, which can lead to unexpected results if not properly controlled.

Q2: My experimental results are unexpected when using this compound. Could this be assay interference?

A: While direct interference is not documented, unexpected results are more likely due to the potent and specific biological activity of Alvimopan as a peripherally acting µ-opioid receptor antagonist.[2][3] If your assay system involves endogenous or exogenous opioid receptor activation, Alvimopan will antagonize these effects, which could be misinterpreted as interference. It is essential to implement rigorous experimental controls to differentiate between true biological effects and potential assay artifacts.

Q3: What is the mechanism of action of this compound?

A: Alvimopan is a competitive antagonist of the µ-opioid receptor, with a high binding affinity.[2] It acts primarily on peripheral receptors, such as those in the gastrointestinal tract, and has limited ability to cross the blood-brain barrier.[1] By blocking the binding of opioid agonists, Alvimopan inhibits the downstream signaling pathways normally activated by these receptors.

Q4: How can I be sure that the effects I'm seeing are due to µ-opioid receptor antagonism?

A: To confirm that the observed effects are specific to µ-opioid receptor antagonism, consider the following controls:

  • Use a negative control cell line: Employ a cell line that does not express the µ-opioid receptor. Alvimopan should have no effect in this system.

  • Agonist challenge: Demonstrate that Alvimopan can block the effects of a known µ-opioid receptor agonist in your assay.

  • Use an inactive enantiomer: If available, an inactive enantiomer of Alvimopan can serve as an excellent negative control for off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Signal in a Cell-Based Reporter Assay
  • Possible Cause: Your assay may have an underlying level of endogenous µ-opioid receptor activation that is being antagonized by Alvimopan. Many cell types produce endogenous opioids, leading to a basal level of receptor signaling.

  • Troubleshooting Steps:

    • Characterize your cell line: Confirm µ-opioid receptor expression in your cells.

    • Run an agonist dose-response curve: Treat your cells with a known µ-opioid agonist to determine the dynamic range of your assay.

    • Perform an antagonist block: Co-treat cells with the agonist and varying concentrations of Alvimopan to demonstrate a rightward shift in the agonist's EC50, confirming competitive antagonism.

    • Check for off-target effects: Test Alvimopan in a µ-opioid receptor-negative cell line to rule out non-specific effects.

Issue 2: High Background or False Positives in an Immunoassay (ELISA)
  • Possible Cause: While not documented for Alvimopan, some small molecules can interfere with immunoassays through various mechanisms. However, it is more likely that the observed effect is biological if the assay is measuring a downstream product of opioid signaling.

  • Troubleshooting Steps:

    • Spike-in recovery control: Add a known amount of the analyte being measured to a sample with and without Alvimopan. A significant difference in recovery may suggest interference.

    • Dilutional linearity: Serially dilute a sample containing Alvimopan. If the measured analyte concentration does not decrease linearly, interference may be occurring.

    • Use a different antibody pair: If possible, try an ELISA kit with different capture and detection antibodies.

    • Sample matrix check: Ensure that the buffer or medium in which Alvimopan is dissolved is not interfering with the assay.

Quantitative Data Summary

PropertyValueReference
Mechanism of Action Peripherally Acting µ-Opioid Receptor Antagonist[2][3]
Molecular Weight 460.6 g/mol (dihydrate)[1]
Oral Bioavailability Approximately 6%[1]
Metabolism Primarily by intestinal flora, not CYP enzymes[1]

Experimental Protocols

Key Experiment: In Vitro cAMP Assay to Measure µ-Opioid Receptor Antagonism

This protocol describes a common method to assess the antagonist properties of Alvimopan in a cell line expressing the µ-opioid receptor.

1. Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor (HEK-MOR).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • A potent µ-opioid receptor agonist (e.g., DAMGO).

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

  • Cell Plating: Seed HEK-MOR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of the µ-opioid agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Treatment: Pre-incubate the cells with the serial dilutions of Alvimopan for 15-30 minutes. Include a vehicle-only control.

  • Agonist Challenge: Add the EC80 concentration of the µ-opioid agonist to the wells.

  • cAMP Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. The opioid agonist will inhibit this stimulation.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.

3. Expected Results:

  • In the absence of Alvimopan, the opioid agonist will inhibit forskolin-stimulated cAMP production.

  • Increasing concentrations of Alvimopan will reverse the inhibitory effect of the agonist, leading to a dose-dependent increase in cAMP levels.

4. Essential Controls:

  • Vehicle Control: Cells treated with vehicle only.

  • Forskolin-only Control: Cells treated with forskolin to determine the maximal cAMP signal.

  • Agonist-only Control: Cells treated with the agonist and forskolin to determine the level of inhibition.

  • Alvimopan-only Control: Cells treated with the highest concentration of Alvimopan and forskolin to ensure it does not have an effect on its own.

Visualizations

Alvimopan_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR binds Alvimopan Alvimopan Alvimopan->MOR blocks ATP ATP Downstream Downstream Effects cAMP->Downstream

Caption: Mechanism of Alvimopan at the µ-opioid receptor.

Troubleshooting_Workflow Start Unexpected Assay Result with Alvimopan Check_Biology Is the assay sensitive to µ-opioid receptor signaling? Start->Check_Biology Run_Controls Perform Specificity Controls: - Receptor-negative cells - Agonist challenge Check_Biology->Run_Controls Yes Check_Interference Suspect Direct Assay Interference Check_Biology->Check_Interference No Effect_Confirmed Effect is specific to µ-opioid receptor antagonism. Run_Controls->Effect_Confirmed Run_Interference_Controls Perform Interference Controls: - Spike-in recovery - Dilutional linearity Check_Interference->Run_Interference_Controls Yes Other_Issue Investigate other common assay issues (reagents, protocol). Check_Interference->Other_Issue No Interference_Confirmed Direct interference is likely. Consult assay manufacturer. Run_Interference_Controls->Interference_Confirmed

Caption: Troubleshooting workflow for unexpected results.

References

Preventing degradation of Alvimopan monohydrate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Alvimopan (B130648) monohydrate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Alvimopan monohydrate?

A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic and oxidative environments.[1][2] Hydrolysis, particularly acid-catalyzed hydrolysis, is a significant degradation pathway.[1][2] While the drug is relatively stable under neutral, thermal, and photolytic stress, exposure to harsh acidic conditions or oxidizing agents can lead to the formation of several degradation products.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). It is crucial to protect it from excessive temperatures and humidity.

Q3: What are the known degradation products of Alvimopan?

A3: Forced degradation studies have identified at least five degradation products (DPs) of Alvimopan, designated as DP1 through DP5.[1][2] The most significant of these, DP1, DP2, and DP3, are primarily formed under acid hydrolytic stress conditions.[2] These products result from the cleavage of the amide bond in the Alvimopan molecule.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the degradation of Alvimopan.[1][3] Such a method should be capable of separating the intact Alvimopan from its degradation products.[4] Coupling HPLC with mass spectrometry (LC/MS) can aid in the identification of the degradation products.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem 1: I observe unknown peaks in my HPLC chromatogram after storing my Alvimopan solution.

  • Possible Cause 1: Degradation due to acidic pH.

    • Troubleshooting Step: Verify the pH of your solution. Alvimopan is known to degrade under acidic conditions, leading to the formation of hydrolytic degradation products.[1][2] Ensure your buffers and solvents are within a neutral pH range if degradation is not the intended purpose of the experiment.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: If your solution was exposed to air for an extended period or contains oxidizing agents, oxidative degradation may have occurred.[1] Prepare fresh solutions and consider degassing solvents or using antioxidants if compatible with your experimental design.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection to check for systemic contamination.

Problem 2: The concentration of my Alvimopan standard solution is decreasing over time.

  • Possible Cause 1: Inappropriate solvent.

    • Troubleshooting Step: Alvimopan has low aqueous solubility at physiological pH.[5] Ensure the solvent system you are using is appropriate and that the drug is fully dissolved and stable. For analytical purposes, a mixture of acetonitrile (B52724) and water is often used.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: While less common for this molecule, adsorption to glass or plastic surfaces can occur. Consider using silanized glassware or polypropylene (B1209903) containers to minimize this effect.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Although generally considered photostable, it is good practice to store Alvimopan solutions in amber vials or protect them from direct light, especially during long-term storage or when conducting photostability studies.

Data on Alvimopan Degradation

The following table summarizes the known degradation products of Alvimopan and the conditions under which they are formed.

Degradation ProductStress ConditionMethod of IdentificationReference
DP1, DP2, DP3Acid HydrolysisLC/QTOF/MS/MS, NMR[2]
DP4, DP5Not specifiedLC/QTOF/MS/MS[1][2]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature and analyze at various time points (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and analyze at various time points.

  • Thermal Degradation: Expose the solid powder and the stock solution to dry heat at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Analytical Methodology:

  • Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Alvimopan (e.g., around 280 nm).

  • Analysis: Inject the stressed samples and a non-stressed control solution. Monitor for the appearance of new peaks and a decrease in the area of the Alvimopan peak.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Alvimopan Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 N NaOH, RT) prep->base Expose to oxide Oxidation (3% H2O2, RT) prep->oxide Expose to thermal Thermal (80°C, Solid & Solution) prep->thermal Expose to photo Photolytic (ICH Q1B Guidelines) prep->photo Expose to hplc HPLC Analysis (C18 Column) acid->hplc Analyze base->hplc Analyze oxide->hplc Analyze thermal->hplc Analyze photo->hplc Analyze report Identify & Quantify Degradation Products hplc->report

Caption: Workflow for a forced degradation study of Alvimopan.

Alvimopan_Degradation_Pathway Alvimopan Alvimopan DP1 Degradation Product 1 Alvimopan->DP1 Acid Hydrolysis DP2 Degradation Product 2 Alvimopan->DP2 Acid Hydrolysis DP3 Degradation Product 3 Alvimopan->DP3 Acid Hydrolysis Other_DPs Other Degradation Products (DP4, DP5) Alvimopan->Other_DPs Other Stress

Caption: Hypothetical degradation pathway of Alvimopan.

Troubleshooting_Degradation start Unexpected Peaks or Loss of Alvimopan? check_ph Check pH of Solution start->check_ph acidic pH is Acidic check_ph->acidic Yes neutral pH is Neutral check_ph->neutral No check_storage Review Storage Conditions improper_storage Exposed to Light/Heat/Air? check_storage->improper_storage Yes proper_storage Stored Correctly check_storage->proper_storage No check_purity Verify Solvent/Reagent Purity impure Contamination Found check_purity->impure Yes pure Purity Confirmed check_purity->pure No action_neutralize Neutralize Solution Use Buffered Mobile Phase acidic->action_neutralize neutral->check_storage action_protect Protect from Light/Heat/Oxygen improper_storage->action_protect proper_storage->check_purity action_replace Use High-Purity Solvents/Reagents impure->action_replace action_investigate Investigate Other Causes (e.g., microbial contamination) pure->action_investigate

Caption: Troubleshooting decision tree for Alvimopan degradation.

References

Technical Support Center: Matrix Effects in Alvimopan Monohydrate Plasma Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Alvimopan monohydrate in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Alvimopan?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as Alvimopan, by co-eluting endogenous or exogenous components in the plasma matrix.[1][2] These components can include phospholipids (B1166683), salts, proteins, and metabolites.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Alvimopan.[1]

Q2: How can I quantitatively assess matrix effects for my Alvimopan assay?

A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of Alvimopan in a post-extraction spiked blank plasma sample to the peak area of Alvimopan in a neat solution at the same concentration. The formula is:

MF = (Peak Area in Spiked Blank Plasma Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The FDA guidance for bioanalytical method validation suggests that the coefficient of variation (CV) of the matrix factor across different lots of plasma should be ≤15%.[3]

Q3: What are the common sample preparation techniques to minimize matrix effects for Alvimopan analysis?

A3: Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins.[4]

  • Liquid-Liquid Extraction (LLE): A technique that separates Alvimopan from matrix components based on its solubility in two immiscible liquid phases.[3]

  • Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to selectively retain Alvimopan while matrix components are washed away.[5]

Q4: Can the zwitterionic nature of Alvimopan affect its analysis?

A4: Yes, Alvimopan is zwitterionic at physiological pH. This means it has both a positive and a negative charge, which can affect its solubility and retention on chromatographic columns. The pH of the mobile phase and sample extraction solvent should be carefully optimized to ensure consistent ionization and retention, thereby minimizing variability in the analysis.

Q5: Could Alvimopan's metabolites interfere with its quantification?

A5: Yes, metabolites of Alvimopan could potentially interfere with its quantification if they are not chromatographically separated.[6] It is crucial to develop a selective chromatographic method that can resolve Alvimopan from its known metabolites to prevent inaccurate results.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the plasma quantification of Alvimopan.

Problem 1: Significant Ion Suppression Observed

  • Possible Causes:

    • Co-elution of phospholipids from the plasma matrix.

    • Inefficient sample cleanup.

    • High concentration of salts or other endogenous components in the final extract.

  • Troubleshooting Steps:

    • Optimize Chromatography: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., a phenyl-hexyl column) to improve separation from interfering matrix components.[7]

    • Enhance Sample Preparation:

      • If using PPT, consider a post-extraction cleanup step.

      • Switch to a more rigorous sample preparation technique like LLE or SPE.

      • For SPE, experiment with different sorbents (e.g., C8, C18, or polymeric phases) and optimize wash and elution steps.[5]

    • Dilute the Sample: If the Alvimopan concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components.

Problem 2: High Variability in Matrix Factor Across Different Plasma Lots

  • Possible Causes:

    • Significant differences in the composition of individual plasma samples.

    • Inconsistent sample preparation.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability in matrix effects as it behaves almost identically to the analyte during extraction and ionization.

    • Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same blank plasma matrix to mimic the study samples as closely as possible.

    • Pool Plasma Lots: For method development and validation, using a pool of at least six different sources of blank plasma can help to average out individual lot-to-lot variability.

Problem 3: Poor Recovery of Alvimopan

  • Possible Causes:

    • Suboptimal extraction conditions (e.g., incorrect pH, inefficient extraction solvent).

    • Incomplete elution from the SPE cartridge.

    • Analyte degradation during sample processing.

  • Troubleshooting Steps:

    • Optimize Extraction pH: Adjust the pH of the plasma sample before extraction to ensure Alvimopan is in a neutral form for better extraction into an organic solvent (for LLE) or retention on a non-polar SPE sorbent.

    • Evaluate Extraction Solvents/Eluents: Test different organic solvents for LLE or elution solvents for SPE to find the one that provides the highest recovery for Alvimopan.

    • Assess Stability: Perform stability experiments to ensure Alvimopan is not degrading during the sample preparation process.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) [3]

  • To 0.25 mL of plasma sample in a centrifuge tube, add 25 µL of the internal standard (IS) working solution.

  • Vortex for 5 minutes.

  • Add 2 mL of a mixture of methanol and acetonitrile (50:50, v/v).

  • Vortex for another 5 minutes.

  • Centrifuge at 5000 rpm for 15 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 0.5 mL of the mobile phase.

  • Vortex and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples [4]

  • Stock Solution: Prepare a 1 mg/mL stock solution of Alvimopan in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 25-150 µg/mL.

  • Spiking into Plasma: Spike the appropriate working standard solution into blank rat plasma to obtain final concentrations for the calibration curve (e.g., 31.25, 62.5, 125, 250, 500 µg/mL) and for QC samples (e.g., LQC: 50 µg/mL, MQC: 125 µg/mL, HQC: 500 µg/mL).

  • The spiked plasma samples are then extracted using the chosen sample preparation method (e.g., LLE as described above).

Data Presentation

Table 1: Example Quantitative Data for Alvimopan Bioanalytical Method Validation

ParameterResult
Linearity Range5 - 1000 ng/mL[3]
Correlation Coefficient (r²)> 0.999[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[3]
Mean Extraction Recovery78.71 ± 3.86%[3]
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%
Short-term Stability (24h, RT)Stable (>95% recovery)[3]
Freeze-Thaw Stability (3 cycles)Stable (>95% recovery)[3]

Table 2: Illustrative Matrix Factor Assessment for Alvimopan

Plasma LotPeak Area (Spiked Extract)Peak Area (Neat Solution)Matrix Factor
185,67090,1000.95
288,30090,1000.98
384,75090,1000.94
491,20090,1001.01
586,50090,1000.96
689,20090,1000.99
Mean 0.97
%CV 2.7%

Note: This is illustrative data. Actual values may vary.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike_is Spike with Internal Standard plasma->spike_is extraction Extraction (PPT, LLE, or SPE) spike_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for Alvimopan quantification in plasma.

Troubleshooting_Matrix_Effects start Matrix Effect Assessment check_mf Is Matrix Factor within 0.85-1.15 and %CV <= 15%? start->check_mf method_ok Method Acceptable check_mf->method_ok Yes troubleshoot Troubleshoot check_mf->troubleshoot No optimize_chrom Optimize Chromatography troubleshoot->optimize_chrom improve_sp Improve Sample Preparation troubleshoot->improve_sp use_sil_is Use SIL-IS troubleshoot->use_sil_is optimize_chrom->start Re-assess improve_sp->start Re-assess use_sil_is->start Re-assess

References

Technical Support Center: Alvimopan Monohydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for maintaining the stability of Alvimopan monohydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of an this compound solution?

A1: Based on available data, this compound exhibits its greatest stability in the neutral pH range. It is known to be labile under acidic and basic conditions, leading to the formation of degradation products. For maximum stability, it is recommended to maintain the solution pH between 6.0 and 7.0.

Q2: What are the consequences of preparing this compound solutions at a low or high pH?

A2: Preparing solutions outside the optimal neutral pH range can lead to significant degradation of Alvimopan. Under acidic conditions (e.g., pH 1.2), hydrolytic degradation occurs, resulting in the formation of at least three major degradation products[1]. Similarly, basic conditions can also promote degradation. This degradation will reduce the concentration of the active pharmaceutical ingredient (API) and introduce impurities that could affect experimental outcomes.

Q3: How does the zwitterionic nature of Alvimopan affect its solubility and stability?

A3: At physiological pH, Alvimopan exists as a zwitterion, carrying both a positive and a negative charge. This property contributes to its low aqueous solubility in the pH range of 3.0 to 9.0. While solubility is enhanced at very low pH (e.g., 1.2) and in alkaline solutions (e.g., 0.1 N NaOH), these conditions also accelerate its degradation. Therefore, a balance must be struck between achieving sufficient concentration and maintaining stability.

Q4: Can I use buffers to maintain the pH of my Alvimopan solution?

A4: Yes, using a suitable buffer system is highly recommended to maintain the pH within the optimal range of 6.0-7.0. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common choice. However, it is crucial to ensure the compatibility of the buffer components with Alvimopan and the intended application.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased potency or unexpected results in bioassays. Degradation of Alvimopan due to improper solution pH.Prepare fresh solutions daily in a neutral pH buffer (e.g., PBS pH 7.4). Verify the pH of the final solution. Store solutions protected from light and at recommended temperatures (2-8°C for short-term storage).
Presence of unknown peaks in HPLC analysis. Formation of degradation products from exposure to acidic or basic conditions.Review the pH of all solutions and reagents used in the sample preparation. Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure the HPLC method is stability-indicating.
Precipitation of Alvimopan in the solution. Poor solubility at the working pH.While lowering the pH can increase solubility, it will also accelerate degradation. Consider using a co-solvent system if compatible with your experimental design. Alternatively, prepare a more dilute solution if the experimental protocol allows.

Quantitative Data Summary

pH RangeConditionObserved StabilityMajor Degradation Products Identified
< 3 Acidic (e.g., pH 1.2)Unstable - Significant degradation occurs.Three major hydrolytic degradation products (DP1, DP2, DP3) have been identified[1].
3 - 6 Mildly AcidicModerate Stability - Degradation is likely to occur over time.Degradation products are expected to be similar to those under more acidic conditions.
6 - 8 Neutral (e.g., physiological pH)Most Stable - Minimal degradation observed.-
> 8 BasicUnstable - Degradation is likely to occur.The specific degradation pathway under basic conditions is less characterized in available literature compared to acidic conditions.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials:

    • This compound powder

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, high-purity water

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • In a volumetric flask, dissolve the powder in a small amount of high-purity water with gentle stirring.

    • Once dissolved, add PBS (pH 7.4) to the final desired volume.

    • Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with dilute NaOH or HCl.

    • Filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Store the stock solution at 2-8°C and use within 24 hours for optimal stability.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of Alvimopan under various stress conditions.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

    • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • High-performance liquid chromatography (HPLC) system with a stability-indicating method.

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the Alvimopan stock solution with an equal volume of HCl solution (e.g., 0.1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the Alvimopan stock solution with an equal volume of NaOH solution (e.g., 0.1 M). Incubate under the same conditions as the acid hydrolysis. Neutralize the solution with HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the Alvimopan stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.

    • Control Sample: Keep an aliquot of the Alvimopan stock solution under normal storage conditions (2-8°C, protected from light) to serve as a control.

    • Analysis: Analyze all samples at specified time points using a validated stability-indicating HPLC method to quantify the remaining Alvimopan and detect the formation of degradation products.

Visualizations

Alvimopan's Mechanism of Action: Mu-Opioid Receptor Antagonism

Alvimopan is a peripherally acting mu-opioid receptor antagonist. Opioids, such as morphine, bind to mu-opioid receptors in the gastrointestinal tract, leading to a cascade of intracellular events that inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and ultimately reduce gastrointestinal motility, causing constipation. Alvimopan competitively blocks opioids from binding to these receptors, thereby inhibiting this signaling pathway and restoring normal gut motility.

Alvimopan_Mechanism_of_Action cluster_opioid_action Opioid Agonist Action cluster_alvimopan_action Alvimopan Action Opioid Opioid (e.g., Morphine) MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds G_Protein Gi/o Protein Activation MuReceptor->G_Protein Blocked Opioid Binding Blocked AdenylylCyclase Adenylyl Cyclase Inhibition G_Protein->AdenylylCyclase cAMP ↓ cAMP AdenylylCyclase->cAMP ReducedMotility Reduced GI Motility (Constipation) cAMP->ReducedMotility Alvimopan Alvimopan Alvimopan->MuReceptor Competitively Blocks NormalMotility Normal GI Motility Restored Stability_Workflow Prep Prepare Alvimopan Stock Solution (in Water or Buffer) pH_Adjust Adjust pH of Aliquots (e.g., pH 2, 4, 7, 9, 12) Prep->pH_Adjust Incubate Incubate at Controlled Temperature pH_Adjust->Incubate Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize Sample (if necessary) Sample->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Data Quantify Alvimopan Peak Area HPLC->Data Degradants Identify & Quantify Degradation Products HPLC->Degradants Kinetics Determine Degradation Rate Data->Kinetics Degradants->Kinetics

References

Technical Support Center: Alvimopan Monohydrate Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to minimize variability and troubleshoot common issues in animal studies involving Alvimopan monohydrate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Alvimopan is a peripherally acting antagonist of the mu (µ)-opioid receptor.[1] Its mechanism involves competitively binding to µ-opioid receptors in the gastrointestinal (GI) tract, which blocks the inhibitory effects of opioid agonists (like morphine or endogenous opioids) on GI motility and secretion.[1][][3] This action helps to accelerate the recovery of GI function, particularly in postoperative settings, without reversing the central pain-relieving effects of opioids.[][4]

Q2: Why is Alvimopan considered "peripherally acting"?

A2: Alvimopan's action is largely restricted to the periphery (outside the central nervous system) because it has a limited ability to cross the blood-brain barrier.[1] This selectivity is attributed to its chemical structure and its interaction with efflux transporters like P-glycoprotein, which actively remove the drug from the brain.[1] As a result, it can block the gastrointestinal side effects of opioids without interfering with their analgesic effects in the brain.[1][5]

Q3: What are the most common animal models used to study Alvimopan?

A3: The most common animal model is the postoperative ileus (POI) model in rodents, such as rats and mice.[6] This typically involves performing a laparotomy (abdominal incision) with gentle intestinal manipulation to induce a delay in gastrointestinal transit, mimicking the clinical condition of POI.[6] The effect of Alvimopan is then measured by its ability to reverse this delay.

Q4: Is Alvimopan metabolized, and are its metabolites active?

A4: Yes, Alvimopan is metabolized by the intestinal flora into an active metabolite known as ADL-08-0011.[][5] This metabolite is also a potent µ-opioid receptor antagonist.[5] While Alvimopan itself has low oral bioavailability, its metabolite is more readily absorbed and can achieve higher systemic concentrations, though its precise contribution to the drug's overall therapeutic effect in vivo is still being fully elucidated.[][5]

Section 2: Experimental Protocols and Data

Detailed Protocol: Rat Model of Postoperative Ileus (POI)

This protocol is a synthesis of methodologies reported in preclinical studies to provide a standardized workflow aimed at reducing variability.

  • Animal Selection and Acclimation:

    • Species/Strain: Male Sprague-Dawley rats are commonly used.

    • Acclimation: House animals in harmonious groups for at least 7 days upon arrival to the facility to allow for acclimatization to the new environment, which reduces stress-related physiological changes.[7] Ensure consistent housing, feeding, and handling practices.[7][8]

  • Pre-Treatment and Dosing:

    • Administration: Administer Alvimopan or vehicle via oral gavage 45 minutes prior to surgery. Proper gavage technique is critical to ensure accurate dosing and prevent injury or stress.[9]

    • Dose: Effective doses in rats have been reported in the range of 1 to 3 mg/kg.

  • Surgical Procedure:

    • Anesthesia: Anesthetize rats with isoflurane.

    • Aseptic Technique: Employ strict aseptic surgical techniques to prevent infection, which can be a major source of inflammation and variability.[8]

    • Procedure: Perform a midline laparotomy. To induce ileus, gently and consistently manipulate the small intestine and cecum. To minimize variability, this manipulation should be standardized (e.g., applying a specific pressure with a cotton swab for a set duration).[10]

  • Measurement of Gastrointestinal Transit:

    • Marker: Immediately following surgical manipulation and closure, administer a non-absorbable marker, such as 51Cr or fluorescein (B123965) isothiocyanate (FITC)-labelled dextran, by oral gavage.[6]

    • Opioid Challenge (Optional): To study the interaction with exogenous opioids, morphine (e.g., 1 mg/kg) can be administered post-surgery, which further delays GI transit.

    • Endpoint: Euthanize the animals at a predetermined time point (e.g., 3 to 24 hours after surgery).[6]

    • Calculation: Carefully excise the entire GI tract (stomach to distal colon) and divide it into segments. The amount of marker in each segment is quantified to calculate the Geometric Center (GC) , which represents the average position of the marker along the GI tract. A lower GC value indicates delayed transit.

Quantitative Data Tables

Table 1: Alvimopan Dosing and Effects in a Rat POI Model

Treatment Group Dose (mg/kg, p.o.) Administration Time Outcome
Intestinal Manipulation (Control) Vehicle 45 min pre-surgery Delayed GI Transit (GC = 2.92 +/- 0.17)
Alvimopan 1 45 min pre-surgery Significantly reversed delayed transit
Alvimopan 3 45 min pre-surgery Significantly reversed delayed transit
Intestinal Manipulation + Morphine Vehicle 45 min pre-surgery Further delayed GI Transit (GC = 1.97 +/- 0.11)
Alvimopan + Morphine 1 45 min pre-surgery Significantly improved delayed transit
Alvimopan + Morphine 3 45 min pre-surgery Significantly improved delayed transit

Data synthesized from Fukuda et al., 2006. GC = Geometric Center.

Table 2: Alvimopan Pharmacokinetic and Binding Parameters

Parameter Value Species/System
Binding Affinity (Ki) ~0.44 nmol/L Cloned human µ-opioid receptors[]
Binding Affinity (Ki) 0.2 ng/mL Peripheral µ-opioid receptors[3][11]
Oral Bioavailability < 7% Humans[][3][11]
Protein Binding 80% to 90% Human plasma[11]
Primary Metabolism Intestinal flora Humans[1][11]

| Terminal Half-Life (multiple oral doses) | 4.4 to 13.8 hours | Healthy human volunteers[12] |

Section 3: Troubleshooting Guide

Q5: We are observing high variability in GI transit times within our control (vehicle-treated) group. What could be the cause?

A5: High variability in the control group is a common challenge that can mask true drug effects. Key factors to investigate include:

  • Inconsistent Surgical Technique: Minor differences in how the intestine is handled during surgery can lead to large differences in the inflammatory response and subsequent transit delay.[10]

    • Solution: Standardize the manipulation protocol rigorously. Use a device to apply a consistent pressure, handle the same intestinal segment each time, and ensure the duration is identical for all animals.[10]

  • Environmental and Animal-Related Factors: Stress from inconsistent handling, housing changes, or underlying health issues can affect GI motility.[13][14]

    • Solution: Ensure a proper acclimation period (>7 days), use animals of the same age, sex, and weight from a single supplier, and maintain consistent housing and husbandry protocols.[7][13]

  • Genetic Variability: Even within an inbred strain, some inter-individual variability exists.[14]

    • Solution: While this cannot be eliminated, using a sufficient number of animals per group, determined by power analysis, can help mitigate its impact on statistical outcomes.

Q6: Our results show that Alvimopan is not effective at reversing the surgically-induced delay in GI transit. Why might this be happening?

A6: A lack of efficacy can be traced to the specific mechanisms driving your POI model or to the experimental design itself.

  • Dominant Inflammatory Pathway: POI has two main components: a neural phase (mediated by opioids) and an inflammatory phase.[6][15] Alvimopan specifically targets the opioid pathway.[6] If your surgical manipulation is overly traumatic, it may induce a robust inflammatory response that becomes the primary driver of ileus, masking the beneficial effects of blocking opioid receptors.[6]

    • Solution: Refine the surgical model to ensure it has a significant, reversible opioid component. Consider using an exogenous opioid like morphine to confirm that Alvimopan can reverse its effects in your system.[6]

  • Incorrect Dosing Time: Studies have shown that Alvimopan is more effective when given before surgery compared to after.

    • Solution: Administer Alvimopan 30-60 minutes prior to the surgical insult to ensure the drug is at the receptor site before the endogenous opioid response begins.

Q7: We are seeing inconsistent drug exposure (high pharmacokinetic variability) between animals. What are the potential sources?

A7: Pharmacokinetic variability is often linked to drug administration and metabolism.

  • Inaccurate Oral Gavage: This is a primary source of dosing error.[9]

    • Solution: Ensure all technicians are thoroughly trained in oral gavage for the specific species. Use the correct size and type of gavage needle, and administer the volume slowly to prevent reflux.[9]

  • Variations in Gut Microbiota: Since Alvimopan is metabolized by gut bacteria, differences in the microbial composition between animals can lead to different rates of metabolite formation and absorption.[][11]

    • Solution: Source animals from a single vendor and maintain a consistent diet, as diet can influence gut flora. Be aware that antibiotic pre-treatment would significantly alter Alvimopan metabolism.[12]

  • Underlying GI Conditions: Subclinical GI conditions, such as inflammation seen in Crohn's disease models, have been shown to alter Alvimopan's pharmacokinetics.[3]

    • Solution: Ensure all animals are healthy and free of any underlying conditions that could affect GI function or drug absorption.

Q8: How can we reduce post-surgical complications that could confound our study results?

A8: Improving surgical and post-operative care is crucial for animal welfare and data quality.[16]

  • Temperature Regulation: Anesthetized rodents lose body heat rapidly.[8]

    • Solution: Use a heating pad during and after surgery to maintain the animal's core body temperature. Monitor rectal temperature.[16]

  • Hydration: Surgery and anesthesia can lead to dehydration.[8]

    • Solution: Provide pre- and/or post-operative subcutaneous injections of warmed sterile saline or other balanced electrolyte solutions to maintain hydration status.[16]

  • Pain Management: Uncontrolled pain is a major stressor that can affect GI motility and introduce variability.[17]

    • Solution: While studying an opioid antagonist, pain management must be carefully considered. Use a multimodal approach, potentially including non-opioid analgesics (e.g., NSAIDs), if it does not interfere with the study's scientific objectives.[17][18]

  • Post-Operative Housing:

    • Solution: House animals in a clean, warm cage for recovery. Socially housing animals post-operatively (unless contraindicated by the study design) can reduce stress and improve recovery outcomes.[16] Provide easily accessible food and water, such as wet mash on the cage floor.[7]

Section 4: Mandatory Visualizations

Alvimopan_Mechanism cluster_neuron Gut Neuron MOR Mu-Opioid Receptor (MOR) AC Adenylyl Cyclase MOR->AC Inhibits cAMP Reduced cAMP AC->cAMP Leads to Motility Decreased GI Motility cAMP->Motility Causes Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Activates Alvimopan Alvimopan Alvimopan->MOR Blocks

Caption: Alvimopan competitively blocks the mu-opioid receptor in the gut.

POI_Workflow Acclimation Animal Acclimation (≥7 days) Randomization Randomization to Treatment Groups Acclimation->Randomization Pretreatment Pre-treatment (Alvimopan/Vehicle) Randomization->Pretreatment Anesthesia Anesthesia Pretreatment->Anesthesia 45 min Surgery Standardized Surgery (Laparotomy + Manipulation) Anesthesia->Surgery Marker GI Transit Marker Administration (p.o.) Surgery->Marker Recovery Post-Op Care & Recovery Marker->Recovery Euthanasia Euthanasia & GI Tract Collection Recovery->Euthanasia Fixed Time Point (e.g., 3-24h) Analysis Data Analysis (Geometric Center) Euthanasia->Analysis

Caption: Standardized workflow for a rodent postoperative ileus (POI) model.

References

Validation & Comparative

A Comparative Guide to Alvimopan Monohydrate and Methylnaltrexone for Opioid-Induced Gastrointestinal Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Alvimopan (B130648) monohydrate and Methylnaltrexone (B1235389), two peripherally acting mu-opioid receptor antagonists (PAMORAs), in the management of opioid-induced gastrointestinal dysfunction. While both drugs target the same receptor class, their approved indications, pharmacological profiles, and clinical applications differ significantly. This document summarizes key experimental data, outlines detailed clinical trial methodologies, and visualizes their mechanism of action.

Mechanism of Action

Both Alvimopan and Methylnaltrexone are designed to mitigate the gastrointestinal side effects of opioids, such as constipation and postoperative ileus, without compromising the central analgesic effects. They achieve this by selectively blocking mu-opioid receptors in the gastrointestinal tract.

Alvimopan is a competitive antagonist of the μ-opioid receptor.[1] Its peripheral selectivity is attributed to its pharmacokinetic properties, including low oral bioavailability and efflux by P-glycoprotein, which limits its ability to cross the blood-brain barrier.[1]

Methylnaltrexone is a quaternary amine derivative of naltrexone.[2] Its peripheral action is due to its positive charge and increased polarity, which restricts its passage across the blood-brain barrier.[2]

Signaling Pathway of Mu-Opioid Receptor Antagonism

The binding of opioid agonists to mu-opioid receptors in the enteric nervous system activates inhibitory G-proteins (Gi/Go). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. The overall effect is a decrease in neuronal excitability and neurotransmitter release, leading to reduced gastrointestinal motility and secretion. Alvimopan and Methylnaltrexone act by competitively blocking the mu-opioid receptor, thereby preventing this signaling cascade and restoring normal gastrointestinal function.

cluster_opioid_agonist Opioid Agonist Signaling cluster_pamora PAMORA Intervention Opioid Opioid Agonist MOR Mu-Opioid Receptor Opioid->MOR Binds to Gi_Go Gi/Go Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Go->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity GI_Motility ↓ GI Motility & Secretion Neuronal_Activity->GI_Motility PAMORA Alvimopan or Methylnaltrexone PAMORA->MOR Competitively Blocks

Figure 1: Mu-Opioid Receptor Signaling Pathway

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing the efficacy of Alvimopan and Methylnaltrexone are limited.[2] The available data is primarily from placebo-controlled trials for their respective U.S. Food and Drug Administration (FDA)-approved indications: Alvimopan for postoperative ileus (POI) and Methylnaltrexone for opioid-induced constipation (OIC). Trials investigating these drugs for each other's approved indication have generally not shown consistent benefits.[3]

Alvimopan for Postoperative Ileus

Clinical trials have demonstrated that Alvimopan can accelerate the recovery of gastrointestinal function in patients undergoing bowel resection.

Table 1: Summary of Efficacy Data from Pivotal Alvimopan Clinical Trials in Bowel Resection

Trial IdentifierNumber of Patients (Alvimopan vs. Placebo)Primary EndpointAlvimopan ResultPlacebo ResultStatistical Significance
Study 1152 vs. 153Mean time to GI recovery86.2 hours100.3 hoursp = 0.003[4]
Study 2165 vs. 149Mean time to GI recovery78.0 hours100.0 hoursp < 0.001[5]
Study 3 (Pooled Analysis)705 vs. 704Median time to discharge order written122 hours144 hoursp < 0.001[6]

GI Recovery was often a composite endpoint, such as the time to first bowel movement and tolerance of solid food.

Methylnaltrexone for Opioid-Induced Constipation

Clinical studies have shown that Methylnaltrexone rapidly induces laxation in patients with OIC.

Table 2: Summary of Efficacy Data from Pivotal Methylnaltrexone Clinical Trials in Opioid-Induced Constipation

Trial IdentifierNumber of Patients (Methylnaltrexone vs. Placebo)Primary EndpointMethylnaltrexone ResultPlacebo ResultStatistical Significance
Study 162 vs. 71Laxation within 4 hours of first dose48% of patients15% of patientsp < 0.001
Study 2 (Chronic Non-Cancer Pain)150 vs. 162Rescue-free bowel movement within 4 hours of first dose34.2% of patients9.9% of patientsp < 0.001[7]
Meta-Analysis1833 (8 trials)Rescue-free bowel movement within 4 hours of first doseRelative Risk: 3.74-95% CI: 3.02–4.62[8]

Experimental Protocols

The following sections detail the methodologies of representative phase III clinical trials for Alvimopan and Methylnaltrexone.

Alvimopan for Postoperative Ileus: A Phase III Randomized, Double-Blind, Placebo-Controlled Trial
  • Objective: To evaluate the efficacy and safety of Alvimopan in accelerating the recovery of gastrointestinal function in patients undergoing partial colectomy or simple or radical hysterectomy.[4]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Adult patients scheduled for partial colectomy or simple or radical hysterectomy.

  • Intervention:

    • Alvimopan 6 mg or 12 mg administered orally 2 hours before surgery.

    • Twice-daily oral administration of the same dose post-surgery until hospital discharge or for a maximum of seven days.[4]

  • Primary Efficacy Endpoint: A composite measure of the time to return of gastrointestinal function, defined as the toleration of solid food and the first passage of flatus or stool.[4]

  • Secondary Endpoints: Time to hospital discharge order written.

  • Statistical Analysis: The time-to-event endpoints were analyzed using the Cox proportional hazards model.

cluster_workflow Alvimopan Phase III Trial Workflow cluster_arms Treatment Arms Patient_Recruitment Patient Recruitment (Bowel Resection or Hysterectomy) Randomization Randomization (1:1:1) Patient_Recruitment->Randomization Pre_Op_Dose Oral Dose 2h Pre-Surgery Randomization->Pre_Op_Dose Alvimopan_6mg Alvimopan 6mg Alvimopan_12mg Alvimopan 12mg Placebo Placebo Post_Op_Dosing Twice Daily Dosing Post-Op (up to 7 days or discharge) Pre_Op_Dose->Post_Op_Dosing Endpoint_Assessment Assessment of GI Recovery & Discharge Time Post_Op_Dosing->Endpoint_Assessment Data_Analysis Data Analysis (Cox Proportional Hazards Model) Endpoint_Assessment->Data_Analysis

Figure 2: Alvimopan Phase III Trial Workflow
Methylnaltrexone for Opioid-Induced Constipation: A Phase III Randomized, Double-Blind, Placebo-Controlled Trial

  • Objective: To evaluate the efficacy and safety of subcutaneous Methylnaltrexone for the treatment of OIC in patients with chronic non-cancer pain.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial followed by an open-label extension phase.[7]

  • Patient Population: Adult patients with chronic non-cancer pain receiving opioid therapy and experiencing OIC.

  • Intervention:

    • Subcutaneous injection of Methylnaltrexone 12 mg or placebo once daily for 4 weeks.

    • During the 8-week open-label extension, all patients received Methylnaltrexone 12 mg as needed.[7]

  • Primary Efficacy Endpoint: The percentage of patients with a rescue-free bowel movement (RFBM) within four hours of the first dose.

  • Secondary Endpoints: Percentage of injections resulting in an RFBM within four hours, and the weekly number of RFBMs.

  • Statistical Analysis: Efficacy endpoints were analyzed using appropriate statistical tests for categorical and continuous data.

cluster_workflow Methylnaltrexone Phase III Trial Workflow cluster_arms_db Double-Blind Arms Patient_Recruitment Patient Recruitment (Chronic Non-Cancer Pain with OIC) Randomization Randomization (1:1) Patient_Recruitment->Randomization DB_Phase Double-Blind Phase (4 weeks) (Daily SC Injection) Randomization->DB_Phase MNTX_Arm Methylnaltrexone 12mg Placebo_Arm Placebo OLE_Phase Open-Label Extension (8 weeks) (As-needed SC Methylnaltrexone) DB_Phase->OLE_Phase Endpoint_Assessment Assessment of Bowel Movements OLE_Phase->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Figure 3: Methylnaltrexone Phase III Trial Workflow

Conclusion

Alvimopan monohydrate and Methylnaltrexone are both effective peripherally acting mu-opioid receptor antagonists for managing opioid-induced gastrointestinal dysfunction. However, their clinical utility is defined by their specific indications. Alvimopan has demonstrated efficacy in accelerating the return of bowel function in the postoperative setting, particularly after bowel resection. Methylnaltrexone provides rapid relief from constipation for patients on chronic opioid therapy. The choice between these agents is therefore dependent on the clinical context. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their efficacy and safety profiles.

References

Comparative Guide to Analytical Methods for Alvimopan Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and quality control of Alvimopan (B130648) monohydrate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques. This document summarizes key performance data, details experimental protocols, and visualizes complex biological and experimental processes.

Introduction to Alvimopan

Alvimopan is a peripherally acting mu-opioid receptor antagonist. It is employed to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection. By selectively blocking opioid receptors in the gut, alvimopan mitigates the gastrointestinal side effects of opioid analgesics without compromising their pain-relieving effects on the central nervous system.

Signaling Pathway of Alvimopan

Alvimopan functions by competitively binding to mu-opioid receptors in the gastrointestinal tract. This action blocks the downstream signaling cascade typically initiated by opioid agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This helps to maintain normal gut motility.

Caption: Alvimopan's competitive antagonism of the mu-opioid receptor.

Comparative Analysis of Analytical Methods

The following sections provide a detailed comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Dissolution Testing methods for the analysis of Alvimopan monohydrate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of Alvimopan. Several validated RP-HPLC methods have been reported in the literature.

Table 1: Comparison of Validated HPLC Methods for Alvimopan

ParameterMethod 1Method 2Method 3
Column C18 Eclipse plus (250x4.6mm, 5µm)[1]Altima Grace Smart C-18 (250 x 4.6 mm, 5µ)Altima Grace Smart C-18 (250 × 4.6 mm, 5µ)
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (30:70 v/v)[1]Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min1.0 mL/min
Detection (UV) 220 nm[1]261 nm261 nm
Retention Time 6.66 min[1]5.02 min5.17 min
Linearity Range 25-150 µg/mL[1]500-20000 ng/mL5-1000 ng/mL
Correlation Coeff. (r²) 0.999[1]0.99980.9998
Accuracy (% Recovery) 99.07%[1]95.83-104.63%78.71 ± 3.86%
Precision (%RSD) < 2%[1]Not Reported< 5%

Experimental Protocol: Representative HPLC Method

This protocol is a synthesis of commonly employed methods for the analysis of Alvimopan.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Preparation of Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1 to 150 µg/mL.

  • Preparation of Sample Solution:

    • For bulk drug analysis, prepare a solution of known concentration in methanol.

    • For dosage form analysis, crush a representative number of capsules, dissolve the powder in methanol, sonicate, and filter to obtain a clear solution of appropriate concentration.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 225 nm

    • Column Temperature: Ambient

  • System Suitability:

    • Inject the standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak areas).

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph and record the peak areas.

    • Calculate the amount of Alvimopan in the sample by comparing the peak area of the sample with that of the standard.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Buffer) Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solution Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample System_Equilibration Equilibrate HPLC System Prep_Mobile_Phase->System_Equilibration Inject_Sample Inject Sample and Standard Solutions Prep_Standard->Inject_Sample Prep_Sample->Inject_Sample Inject_Standard Inject Standard Solution (5x) for System Suitability System_Equilibration->Inject_Standard Check_Suitability Check System Suitability (%RSD, Tailing, Plates) Inject_Standard->Check_Suitability Check_Suitability->System_Equilibration Fail Check_Suitability->Inject_Sample Pass Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Data_Processing Process Data (Peak Integration) Data_Acquisition->Data_Processing Calculation Calculate Alvimopan Content Data_Processing->Calculation Report Generate Report Calculation->Report End End Report->End

Caption: A typical workflow for the HPLC analysis of Alvimopan.

UV-Visible Spectrophotometry

While no specific validated UV-Visible spectrophotometric method for the routine quality control of this compound has been identified in the reviewed literature, a method can be developed based on the UV absorbance properties of the molecule. The reported HPLC methods utilize UV detection at wavelengths such as 220 nm and 261 nm, indicating that Alvimopan has significant absorbance in the UV region.

Table 2: Hypothetical UV-Visible Spectrophotometric Method Parameters

ParameterProposed Method
Solvent Methanol or 0.1 N HCl
λmax To be determined (likely around 220-230 nm or 260-270 nm)
Linearity Range To be established
Correlation Coeff. (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Experimental Protocol: Development of a UV-Visible Spectrophotometric Method

  • Determination of λmax:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

    • Scan the solution from 200 to 400 nm using a UV-Visible spectrophotometer with the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of known concentration.

    • Prepare a series of dilutions to establish a calibration curve over a suitable concentration range.

  • Validation:

    • Linearity: Measure the absorbance of the standard solutions at λmax and plot a graph of absorbance versus concentration. The correlation coefficient should be > 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of Alvimopan into a placebo mixture.

    • Precision: Determine the intra-day and inter-day precision by analyzing replicate samples. The %RSD should be less than 2%.

    • Specificity: Analyze a placebo solution to ensure no interference from excipients at the λmax of Alvimopan.

Dissolution Testing

Table 3: General Dissolution Test Parameters for Capsules

ParameterTypical Conditions
Apparatus USP Apparatus 1 (Basket) or 2 (Paddle)
Medium 0.1 N HCl, Phosphate Buffer (pH 4.5 or 6.8)
Volume 900 mL
Temperature 37 ± 0.5 °C
Rotation Speed 50 or 75 RPM
Sampling Times 15, 30, 45, 60 minutes
Quantification HPLC or UV-Vis Spectrophotometry

Experimental Protocol: General Dissolution Test for Capsules

  • Preparation of Dissolution Medium:

    • Prepare 900 mL of the selected dissolution medium (e.g., 0.1 N HCl) and maintain it at 37 ± 0.5 °C. Deaerate the medium if necessary.

  • Test Setup:

    • Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.

    • Allow the medium to equilibrate to the set temperature.

  • Dissolution Test:

    • Place one capsule in each vessel.

    • Start the apparatus at the specified rotation speed.

    • Withdraw samples at predetermined time intervals from a zone midway between the surface of the dissolution medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples promptly.

    • Analyze the filtered samples for Alvimopan content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the percentage of Alvimopan dissolved at each time point.

    • Compare the dissolution profile against the established acceptance criteria.

Conclusion

Validated HPLC methods are well-established for the analysis of this compound, offering high specificity, accuracy, and precision. While specific validated UV-Visible spectrophotometric and dissolution testing methods are not widely published, this guide provides a framework for their development and validation based on standard pharmaceutical practices. The choice of analytical method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended application (e.g., routine quality control, pharmacokinetic studies, or formulation development).

References

Comparative Analysis of Alvimopan Monohydrate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alvimopan (B130648) monohydrate and other peripherally acting mu-opioid receptor antagonists (PAMORAs), with a focus on their potential cross-reactivity in common immunoassays used for opioid screening. Due to a lack of direct experimental data on the cross-reactivity of alvimopan in commercial immunoassays, this guide leverages structural comparisons and general principles of immunoassay cross-reactivity to provide an informed perspective.

Introduction to Alvimopan and PAMORAs

Alvimopan is a selective, peripherally acting mu-opioid receptor antagonist.[1][] It is used to accelerate the recovery of gastrointestinal function following bowel resection surgery.[3] Alvimopan and other PAMORAs, such as methylnaltrexone (B1235389), naloxegol (B613840), and naldemedine, are designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[][4] This is achieved by limiting their ability to cross the blood-brain barrier.[][4]

The potential for these compounds to cross-react in opioid immunoassays is a critical consideration in clinical monitoring and forensic toxicology. Immunoassays are widely used for initial drug screening due to their speed and cost-effectiveness; however, they are susceptible to cross-reactivity from structurally related or even unrelated compounds, which can lead to false-positive results.[5][6]

Structural Comparison of PAMORAs

The likelihood of cross-reactivity in an immunoassay is largely dependent on the structural similarity between the analyte of interest and the target of the assay's antibodies. The following table and chemical structures illustrate the similarities and differences between alvimopan and other PAMORAs.

Table 1: Comparison of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)

FeatureAlvimopanMethylnaltrexoneNaloxegolNaldemedine
Core Structure Piperidine (B6355638) derivative[7]Naltrexone (B1662487) derivative[1]Naloxone (B1662785) derivative[8]Naltrexone derivative[9]
Chemical Formula C₂₅H₃₂N₂O₄[7]C₂₁H₂₆BrNO₄[10]C₃₄H₅₃NO₁₁[11]C₃₂H₃₄N₄O₆[9]
Molecular Weight 424.5 g/mol [7]436.3 g/mol [10]651.8 g/mol [11]570.6 g/mol [9]
Primary Metabolite Amide hydrolysis product (ADL 08-0011)[3][12]Methyl-6-naltrexol isomers, methylnaltrexone sulfate[1]Multiple metabolites via N-dealkylation, O-demethylation, oxidation, and PEG chain loss[8]Nor-naldemedine, naldemedine-3-glucuronide[9]

Chemical Structures

  • Alvimopan:

    Alvimopan Alvimopan

    Caption: Chemical structure of Alvimopan.

  • Methylnaltrexone:

    Methylnaltrexone Methylnaltrexone

    Caption: Chemical structure of Methylnaltrexone.

  • Naloxegol:

    Naloxegol Naloxegol

    Caption: Chemical structure of Naloxegol.

  • Naldemedine:

    Naldemedine Naldemedine

    Caption: Chemical structure of Naldemedine.

Potential for Immunoassay Cross-Reactivity

Standard opiate immunoassays are typically designed to detect morphine and codeine.[13] Cross-reactivity with other opioids is variable and depends on the specific assay and the structural similarity of the compound to morphine.

  • Alvimopan , being a piperidine derivative, has a distinct core structure compared to the morphinan-based structures of methylnaltrexone, naloxegol, and naldemedine. This structural difference may reduce its likelihood of cross-reacting with opiate immunoassays that are highly specific for the morphinan (B1239233) backbone. However, without direct experimental data, this remains a hypothesis.

  • Methylnaltrexone, Naloxegol, and Naldemedine are all derivatives of naltrexone or naloxone, which are structurally similar to morphine.[1][8][9] Therefore, these compounds and their metabolites have a higher theoretical potential to cross-react with opiate immunoassays. For instance, naloxone has been reported to cross-react with some oxycodone immunoassays.[14] The consumption of naloxegol has been shown to result in the detection of naloxone in patient urine, which could lead to a positive result in assays that cross-react with naloxone.[15]

It is crucial to note that immunoassay manufacturers' package inserts provide lists of compounds tested for cross-reactivity, but these lists are often not exhaustive.[16]

Experimental Protocols

A definitive assessment of cross-reactivity requires experimental validation. Below is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for opiate detection, which can be adapted to test for the cross-reactivity of alvimopan and other PAMORAs.

Principle of Competitive ELISA

In a competitive ELISA, the target antigen in the sample competes with a labeled antigen (enzyme conjugate) for a limited number of binding sites on a primary antibody coated onto a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the target antigen in the sample.

Generalized ELISA Protocol for Opiate Screening

  • Sample Preparation: Dilute urine, serum, or plasma samples with an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.0).[17] The dilution factor should be determined based on the expected concentration range and the assay's sensitivity.[17]

  • Assay Procedure:

    • Add diluted calibrators, controls, and unknown samples to the antibody-coated microplate wells.[17]

    • Add the enzyme-labeled opiate conjugate to each well.[17]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.[17]

    • Wash the plate to remove unbound sample and enzyme conjugate.

    • Add a chromogenic substrate (e.g., TMB). The enzyme bound to the antibody will convert the substrate, resulting in a color change.[18]

    • Stop the reaction with a stop solution (e.g., dilute acid).[17]

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[18]

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of opiates in the samples by interpolating their absorbance values from the standard curve.

    • A sample is considered positive if its absorbance is less than or equal to the cutoff calibrator.[17]

To test for cross-reactivity, a drug-free matrix is spiked with varying concentrations of the compound of interest (e.g., alvimopan) and analyzed using the same procedure. The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator is used to calculate the percent cross-reactivity.

Visualizing the Workflow and Mechanism

Immunoassay Workflow

The following diagram illustrates the general workflow of a competitive ELISA.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Dilute Sample Add_Sample Add Sample/Calibrator/Control to Well Sample->Add_Sample Calibrators Prepare Calibrators Calibrators->Add_Sample Controls Prepare Controls Controls->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash Wash Wells Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Determine_Concentration Determine Sample Concentration Generate_Curve->Determine_Concentration

Caption: Generalized workflow for a competitive ELISA.

Signaling Pathway of Mu-Opioid Receptor Antagonists

Alvimopan and other PAMORAs act by competitively blocking the mu-opioid receptor in the gastrointestinal tract. This prevents opioid agonists (like morphine or endogenous opioids) from binding and initiating the signaling cascade that leads to decreased gut motility and constipation.

Opioid_Receptor_Antagonism cluster_opioid_agonist Opioid Agonist Action cluster_pamora PAMORA Action Opioid Opioid Agonist (e.g., Morphine) MuReceptor Mu-Opioid Receptor (in GI tract) Opioid->MuReceptor Binds to G_Protein G-Protein Activation MuReceptor->G_Protein Downstream Inhibition of Adenylyl Cyclase G_Protein->Downstream Effect Decreased Gut Motility (Constipation) Downstream->Effect Alvimopan Alvimopan (PAMORA) Block Blocks Binding Alvimopan->Block Block->MuReceptor at

Caption: Mechanism of mu-opioid receptor antagonism by PAMORAs.

Conclusion and Recommendations

While direct evidence is lacking, a structural assessment suggests that alvimopan may have a lower potential for cross-reactivity with standard opiate immunoassays compared to PAMORAs with a morphinan core structure, such as methylnaltrexone, naloxegol, and naldemedine. However, this cannot be stated with certainty without dedicated experimental studies.

For researchers and clinicians, the key takeaways are:

  • Be Aware of Structural Similarities: When interpreting immunoassay results, consider the chemical structure of all administered drugs, including PAMORAs.

  • Consult Package Inserts: Always review the manufacturer's cross-reactivity data for the specific immunoassay being used, but be aware of its limitations.

  • Confirm with a Specific Method: Positive screening results should always be confirmed using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid misinterpretation.[17]

  • Further Research is Needed: There is a clear need for studies that systematically evaluate the cross-reactivity of alvimopan and other PAMORAs in a wide range of commercially available opioid immunoassays. Such data would be invaluable for improving the accuracy of clinical and forensic drug testing.

References

Alvimopan monohydrate vs alvimopan dihydrate in vitro potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alvimopan (B130648), a peripherally acting mu-opioid receptor antagonist, is a critical therapeutic agent for the management of postoperative ileus. It is available in different hydrated forms, primarily as the monohydrate and dihydrate. This guide provides an objective comparison of the available in vitro potency data for these forms, supported by experimental details, to aid researchers and drug development professionals in their understanding and application of this compound.

In Vitro Potency: Mu-Opioid Receptor Binding Affinity

It is a common practice in pharmaceutical development for potency to be determined and reported based on the anhydrous form of the active pharmaceutical ingredient (API). The U.S. Food and Drug Administration (FDA) label for Entereg® (alvimopan) capsules specifies that each capsule contains 12 mg of alvimopan on an anhydrous basis, although the chemical structure provided is that of the dihydrate[1]. This suggests that the water of hydration is not expected to significantly alter the intrinsic binding affinity of the alvimopan molecule to its target receptor.

The following table summarizes the reported in vitro potency of alvimopan from various sources. It is important to note that these values are for "alvimopan" without specific differentiation between the hydrate (B1144303) forms in the context of the assay results.

ParameterReported ValueSource
Ki (inhibition constant) 0.77 nmol/l[2]
0.2 ng/mL[3]
0.4 nM (0.2 ng/mL)[1]
IC50 (half maximal inhibitory concentration) 1.7 nM[4]

Note: The slight variations in reported Ki values may be attributable to differences in experimental conditions and assay formats.

Experimental Protocol: Radioligand Binding Assay for Mu-Opioid Receptor Affinity

The determination of the binding affinity (Ki) of a compound like alvimopan to the mu-opioid receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of alvimopan by measuring its ability to displace a radiolabeled ligand from the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity mu-opioid receptor agonist) or [³H]-Naloxone (a mu-opioid receptor antagonist).

  • Test Compound: Alvimopan (monohydrate or dihydrate, dissolved in an appropriate solvent).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors such as MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: The CHO cell membranes expressing the mu-opioid receptor are thawed and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is performed in microtiter plates. Each well contains:

    • A fixed concentration of the radioligand (typically at or below its Kd for the receptor).

    • A range of concentrations of the test compound (alvimopan).

    • The cell membrane preparation.

    • Assay buffer to reach the final volume.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor (alvimopan) concentration.

    • The IC50 value (the concentration of alvimopan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mu-Opioid Receptor Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Mu_Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds & Activates Alvimopan Alvimopan Alvimopan->MOR Competitively Binds & Blocks Activation G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Pathway and Alvimopan's Antagonistic Action.

In_Vitro_Potency_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Mu-Opioid Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Alvimopan Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand ([³H]-DAMGO) Ligand_Prep->Incubation Compound_Prep Prepare Alvimopan Solutions (serial dilutions) Compound_Prep->Incubation Filtration Separate Bound from Unbound (Rapid Filtration) Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement IC50_Calc Determine IC50 (Non-linear Regression) Measurement->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Determining In Vitro Potency of Alvimopan.

Conclusion

References

A Comparative Analysis of Peripherally Acting Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peripherally acting mu-opioid receptor antagonists (PAMORAs), a class of drugs designed to mitigate the peripheral side effects of opioids, most notably opioid-induced constipation (OIC), without compromising their central analgesic effects. This document summarizes key pharmacological data, clinical efficacy, and the underlying experimental methodologies to support research and development in this therapeutic area.

Introduction to Peripherally Acting Mu-Opioid Receptor Antagonists

Opioid analgesics are mainstays in pain management, but their utility is often limited by significant adverse effects, with opioid-induced constipation (OIC) being one of the most common and distressing. OIC results from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility and secretion.[1] PAMORAs are designed to selectively antagonize these peripheral mu-opioid receptors, thereby alleviating OIC while having limited ability to cross the blood-brain barrier, thus preserving the central analgesic effects of opioids.[1]

The primary approved PAMORAs for OIC include methylnaltrexone (B1235389), naloxegol (B613840), and naldemedine (B609404).[2] Alvimopan (B130648) is another PAMORA, but it is approved for postoperative ileus and has been associated with cardiovascular risks in the OIC patient population.[3] This guide will focus on a comparative analysis of these four agents.

Pharmacological Profile: A Comparative Overview

The therapeutic efficacy and safety profile of PAMORAs are dictated by their pharmacokinetic and pharmacodynamic properties. A key differentiator among these agents is their binding affinity for the mu-opioid receptor, typically quantified by the inhibitory constant (Ki).

Quantitative Data Summary
DrugFormulation(s)BioavailabilityHalf-life (t1/2)Primary MetabolismMu-Opioid Receptor Binding Affinity (Ki)
Methylnaltrexone Subcutaneous, OralSC: 82%, Oral: Low[4]~8 hoursNot significantly metabolized by CYP enzymes[5]28 nM[6]
Naloxegol OralLow6-11 hoursCYP3A4[5]11.2 nM
Naldemedine Oral35%11 hoursCYP3A4, UGT1A3[7]0.94 nM (human)[8]
Alvimopan Oral<6%[5]10-18 hoursGut microflora[5]0.77 nM[2][9]

Note: Lower Ki values indicate higher binding affinity.

Comparative Efficacy and Safety from Clinical Trials

While direct head-to-head trials for all PAMORAs are limited, systematic reviews and meta-analyses provide valuable comparative insights.

A systematic review has suggested that naldemedine may lead to a higher number of spontaneous bowel movements (SBMs) compared to alvimopan and naloxegol.[9] Oral methylnaltrexone appeared to have a more rapid onset of action in reducing OIC symptoms compared to naloxegol and placebo.[9] In terms of safety, the tolerability of methylnaltrexone, naloxegol, and naldemedine was found to be similar, with the most common adverse events being gastrointestinal in nature, such as abdominal pain, diarrhea, and nausea.[9][10] Alvimopan's use in OIC has been linked to potential cardiovascular adverse events.[8]

One retrospective study comparing oral naloxegol to subcutaneous methylnaltrexone in a hospital setting found naloxegol to be non-inferior in producing a bowel movement within 48 hours and to be a more cost-effective option.[6]

Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor Affinity (Ki) Determination

This protocol outlines a standard competitive radioligand binding assay used to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., a PAMORA) for the mu-opioid receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).[11]

  • Radioligand: A tritiated mu-opioid receptor ligand, such as [³H]-diprenorphine or [³H]-DAMGO.[11]

  • Test Compounds: Peripherally acting mu-opioid antagonists (methylnaltrexone, naloxegol, naldemedine, alvimopan).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the mu-opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add cell membranes and the radioligand.

    • Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of an unlabeled, high-affinity ligand (e.g., naloxone) to saturate the receptors.[11]

    • Competition Binding: Add cell membranes, the radioligand, and varying concentrations of the test compound (PAMORA).[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Clinical Trial Methodology for Efficacy Assessment in OIC

This protocol describes a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of a PAMORA for the treatment of OIC.

Objective: To assess the efficacy and safety of a PAMORA in adult patients with chronic non-cancer pain and OIC.

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Adults (≥18 years) with chronic non-cancer pain receiving a stable dose of opioid analgesics.

  • Diagnosis of OIC, often based on criteria such as the Rome IV criteria for opioid-induced constipation.[13]

  • Inadequate response to conventional laxative therapy.[14]

Intervention:

  • Patients are randomized to receive either the investigational PAMORA at a specified dose and frequency or a matching placebo for a defined treatment period (e.g., 12 weeks).

Primary Efficacy Endpoint:

  • The primary outcome is often the proportion of "responders" in each treatment group. A responder is typically defined as a patient who has a certain number of spontaneous bowel movements (SBMs) per week (e.g., ≥3) and an increase of at least one SBM per week from baseline for a specified duration of the study.[15]

Secondary Efficacy Endpoints:

  • Change from baseline in the number of SBMs per week.

  • Time to first post-dose SBM.

  • Patient-reported outcomes, such as the Bowel Function Index (BFI) and the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaire.[13][15]

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Vital signs, physical examinations, and clinical laboratory tests.

  • Assessment for any signs or symptoms of opioid withdrawal.

Data Analysis:

  • The primary efficacy endpoint is typically analyzed using a logistic regression model.

  • Secondary continuous endpoints are often analyzed using an analysis of covariance (ANCOVA) model.

  • Safety data are summarized descriptively.

Visualizing Mechanisms and Workflows

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-coupled signaling pathway of the mu-opioid receptor upon activation by an agonist and its inhibition by an antagonist.

Mu_Opioid_Signaling MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ) MOR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits (α subunit) Ca_channel Ca2+ Channel (presynaptic) G_protein->Ca_channel inhibits (βγ subunit) K_channel K+ Channel (postsynaptic) G_protein->K_channel cAMP cAMP AC->cAMP produces Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR binds & activates PAMORA PAMORA PAMORA->MOR binds & blocks Reduced_Excitability Decreased Neuronal Excitability & Neuro- transmitter Release cAMP->Reduced_Excitability leads to Ca_channel->Reduced_Excitability K_channel->Reduced_Excitability

Caption: Mu-opioid receptor signaling cascade and the inhibitory action of PAMORAs.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow prep 1. Membrane Preparation setup 2. Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubate 3. Incubation to Reach Equilibrium setup->incubate filter 4. Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 & Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Flow of a Clinical Trial for OIC

This diagram illustrates the logical progression of a patient through a typical clinical trial for an OIC therapeutic.

Clinical_Trial_Flow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment Treatment Period (PAMORA or Placebo) randomization->treatment assessment Efficacy & Safety Assessments treatment->assessment assessment->treatment Ongoing Monitoring analysis Data Analysis assessment->analysis

Caption: Logical flow of a patient in an OIC clinical trial.

References

Validating a New Animal Model for Postoperative Ileus: A Comparative Guide to Alvimopan Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alvimopan monohydrate's performance in preclinical models of postoperative ileus (POI), offering valuable data for researchers seeking to validate new animal models. We present supporting experimental data, detailed protocols, and a comparative analysis with other peripherally acting mu-opioid receptor antagonists (PAMORAs).

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects.[1] In animal models of postoperative ileus, Alvimopan has demonstrated efficacy in accelerating gastrointestinal transit. This guide summarizes the available preclinical data to aid in the design and validation of new animal models for the study of POI and the evaluation of novel therapeutics.

Performance of Alvimopan in a Rat Model of Postoperative Ileus

A key study provides quantitative data on the efficacy of Alvimopan in a rat model of surgically induced postoperative ileus. The primary endpoint measured was gastrointestinal (GI) transit, quantified by the geometric center (GC) of a radioactive tracer (51Cr). A higher GC value indicates more distal progression of the tracer and thus, improved GI transit.

Table 1: Effect of Alvimopan on Gastrointestinal Transit in a Rat Model of Postoperative Ileus

Treatment GroupNGeometric Center (GC) ± SEM% Improvement vs. POI
Sham (Laparotomy only)-2.92 ± 0.17-
POI (Intestinal Manipulation)-1.97 ± 0.11-
POI + Alvimopan (1 mg/kg)-Significantly improved vs. POIData not specified
POI + Alvimopan (3 mg/kg)-Significantly improved vs. POIData not specified
POI + Morphine-1.97 ± 0.11-
POI + Morphine + Alvimopan (1 mg/kg)-Significantly improved vs. POI + MorphineData not specified
POI + Morphine + Alvimopan (3 mg/kg)-Significantly improved vs. POI + MorphineData not specified

*Data sourced from a study in Sprague-Dawley rats.[1] POI was induced by laparotomy and intestinal manipulation. Alvimopan was administered by gavage 45 minutes before surgery.

Comparison with Alternative Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)

Validating a new animal model often involves comparing the test compound with existing therapies. The following tables summarize the available preclinical data for Alvimopan in comparison to Methylnaltrexone and Naldemedine. Preclinical data for a direct comparison with Naloxegol (B613840) in a postoperative ileus model is limited.

Table 2: Comparative Efficacy of Alvimopan and Methylnaltrexone in a Rat Model of Postoperative Ileus

Treatment GroupNGeometric Center (GC) ± SEMOutcome
POI (Intestinal Manipulation)-2.92 ± 0.17Delayed GI Transit
POI + Alvimopan (1 and 3 mg/kg)-Significantly improved vs. POIReversed delayed GI transit
POI + Methylnaltrexone (100 mg/kg)-InactiveNo improvement in GI transit

*Data sourced from a study in Sprague-Dawley rats.[1] Both drugs were administered by gavage before surgery.

Table 3: Comparative Efficacy of Alvimopan and Naldemedine in a Mouse Model of Postoperative Ileus

Treatment GroupOutcome
POI (Mechanical Irritation)Decreased intestinal motility
POI + Alvimopan (3 mg/kg, p.o.)Significantly inhibited the decrease in intestinal motility (p < 0.01)
POI + Naldemedine (0.3 mg/kg, p.o.)Significantly inhibited the decrease in intestinal motility (p < 0.01)

*Data sourced from a study in mice.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating a new animal model. Below is a generalized protocol for inducing postoperative ileus in rodents, based on established methodologies.[2]

Experimental Protocol: Induction of Postoperative Ileus in Rodents (Rats/Mice)

  • Animal Preparation:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Fast animals for 12-16 hours before surgery with free access to water.

  • Anesthesia and Analgesia:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[2]

    • Administer a pre-operative analgesic (e.g., buprenorphine) to manage pain.[2]

  • Surgical Procedure (Laparotomy and Intestinal Manipulation):

    • Place the anesthetized animal on a heating pad to maintain body temperature.

    • Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.

    • Make a midline laparotomy incision (approximately 2-3 cm in rats, 1-1.5 cm in mice) to expose the abdominal cavity.

    • Gently exteriorize the small intestine and cecum.

    • Manipulate the small intestine by gentle rolling between sterile, moist cotton applicators for a standardized duration (e.g., 5-10 minutes). The degree and duration of manipulation should be consistent across all animals in the experimental group.

    • Return the intestine to the abdominal cavity.

    • Close the abdominal wall and skin with sutures or surgical staples.

  • Drug Administration:

    • Administer this compound or the comparator drug at the desired dose and route (e.g., oral gavage, subcutaneous injection) at a specified time point relative to the surgery (e.g., 30-60 minutes pre-operatively).

  • Post-Operative Care:

    • Allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for signs of pain or distress and provide post-operative analgesia as required.

    • Provide free access to water and reintroduce food at a specified time point post-surgery.

  • Outcome Measures:

    • Gastrointestinal Transit:

      • Administer a non-absorbable marker (e.g., 51Cr, FITC-dextran, or charcoal meal) by oral gavage at a specific time point post-surgery.[1][3]

      • Euthanize the animal at a predetermined time after marker administration.

      • Harvest the gastrointestinal tract and divide it into segments (e.g., stomach, 10 equal segments of the small intestine, cecum, and 3 equal segments of the colon).

      • Quantify the amount of marker in each segment to calculate the geometric center (GC) of distribution.

    • Fecal Pellet Output:

      • House animals in individual cages with a wire mesh bottom.

      • Collect and count the number of fecal pellets excreted over a specified time period (e.g., 6, 12, or 24 hours) post-surgery.

    • Abdominal Distension:

      • Measure the abdominal girth of the animal at a standardized location before and at various time points after surgery.

    • Inflammatory Markers:

      • At the time of euthanasia, collect blood samples for analysis of systemic inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or other immunoassays.

      • Collect intestinal tissue samples (e.g., full-thickness sections of the ileum or colon) for analysis of local inflammatory markers, such as myeloperoxidase (MPO) activity or cytokine expression by qPCR or immunohistochemistry. One study showed that surgical manipulation led to an increased release of nitric oxide from the inflamed intestinal muscularis, and this was not altered by alvimopan.[3]

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and biological mechanisms is essential for communicating research findings.

experimental_workflow animal_prep Animal Preparation (Fasting) anesthesia Anesthesia & Analgesia animal_prep->anesthesia surgery Surgical Induction of POI (Laparotomy & Intestinal Manipulation) anesthesia->surgery recovery Post-operative Recovery surgery->recovery drug_admin Drug Administration (Alvimopan or Comparator) drug_admin->surgery outcome Outcome Measurement recovery->outcome transit GI Transit (Geometric Center) outcome->transit fecal Fecal Pellet Output outcome->fecal distension Abdominal Distension outcome->distension inflammation Inflammatory Markers outcome->inflammation

Caption: Experimental workflow for validating a new animal model of postoperative ileus.

mu_opioid_pathway opioid Opioid Agonist (e.g., Morphine, Endogenous Opioids) mu_receptor Mu-Opioid Receptor (on Enteric Neurons) opioid->mu_receptor g_protein Gi/Go Protein Activation mu_receptor->g_protein alvimopan Alvimopan alvimopan->mu_receptor Blocks Binding ac Inhibition of Adenylyl Cyclase g_protein->ac camp Decreased cAMP ac->camp neurotransmitter Decreased Neurotransmitter Release (e.g., Acetylcholine) camp->neurotransmitter motility Decreased Gastrointestinal Motility & Secretion neurotransmitter->motility poi Postoperative Ileus motility->poi block Antagonism

Caption: Simplified signaling pathway of mu-opioid receptor activation in the gut and the mechanism of action of Alvimopan.

Conclusion

This compound serves as a valuable tool for validating new animal models of postoperative ileus. The provided data and protocols offer a foundation for designing robust preclinical studies. While data on some endpoints like fecal pellet output and a broad range of inflammatory markers are still emerging, the significant effect of Alvimopan on gastrointestinal transit in rodent models is well-established. Future preclinical research should aim to provide direct comparative data against other PAMORAs like naloxegol to further refine the selection of appropriate validation compounds.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Alvimopan Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Alvimopan monohydrate, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a peripherally acting mu-opioid receptor antagonist. Due to its classification as a substance with acute oral toxicity and significant aquatic toxicity, stringent disposal measures are necessary to mitigate potential risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Different formulations may have varying hazard classifications.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hazard Classification of this compound

The following table summarizes the key hazard information for this compound, which dictates the necessary disposal precautions.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Note: Some formulations of Alvimopan may be classified as non-hazardous. However, due to the potential for environmental harm, a conservative approach to disposal is recommended.

Step-by-Step Disposal Protocol

Given the environmental hazards associated with this compound, it is imperative to avoid releasing it into the sewer system or disposing of it in regular trash.[1] The recommended procedure is to manage it as hazardous chemical waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas, weighing paper), and solutions.

    • Segregate this compound waste from other laboratory waste to prevent accidental mixing with incompatible substances.

  • Waste Collection and Containment:

    • Solid Waste:

      • Collect pure this compound and contaminated solids in a dedicated, clearly labeled, and sealable hazardous waste container.

      • The container should be made of a material compatible with the chemical.

    • Liquid Waste:

      • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

      • Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.

    • Empty Containers:

      • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

      • After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular trash after defacing the label.[2]

  • Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste contractor.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[1]

    • The primary method for the disposal of pharmaceutical waste is typically high-temperature incineration by a licensed facility.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes non_hazardous_protocol Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_protocol No/Uncertain (Default to Hazardous) collect_waste Collect in a Labeled, Sealed Hazardous Waste Container treat_as_hazardous->collect_waste non_hazardous_protocol->treat_as_hazardous store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal decision workflow for this compound waste.

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[4][5] Adherence to these regulations and your institution's specific policies is mandatory. Always consult with your EHS department for guidance on the proper disposal procedures at your facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.